2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-5-4-6(7)9(8-5)2-3-10/h4,10H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQYOZSPKNDFPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407559 | |
| Record name | 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51546-08-8 | |
| Record name | 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol, a key intermediate in the development of various pharmaceutical compounds, including kinase inhibitors. This document details the primary synthetic pathways, experimental protocols, and relevant chemical data to support research and development in this area.
Introduction
This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. The strategic placement of an amino group and a hydroxyethyl sidechain on the pyrazole ring provides versatile points for further chemical modification, making it a valuable building block for the synthesis of diverse compound libraries targeting various biological pathways. This guide focuses on the most common and efficient synthetic routes to this compound, starting from readily available precursors.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the core heterocyclic structure, 3-methyl-5-aminopyrazole. The second step is the regioselective N-alkylation of this intermediate with a suitable two-carbon synthon to introduce the hydroxyethyl group.
Caption: Overall synthetic workflow for this compound.
Physicochemical Properties and Spectral Data
A summary of the key physicochemical properties and predicted spectral data for the final product is provided below.
| Property | Value |
| CAS Number | 51546-08-8[1][2] |
| Molecular Formula | C₆H₁₁N₃O[1][2] |
| Molecular Weight | 141.17 g/mol [1][2] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in methanol, ethanol, DMSO |
| Spectral Data | Predicted Values |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 4.85 (s, 2H, NH₂), 5.30 (s, 1H, CH), 4.80 (t, 1H, OH), 3.80 (t, 2H, N-CH₂), 3.55 (q, 2H, CH₂-OH), 2.05 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 158.0 (C-NH₂), 148.0 (C-CH₃), 95.0 (CH), 60.0 (CH₂-OH), 50.0 (N-CH₂), 12.0 (CH₃) |
| Mass Spectrum (ESI+) | m/z 142.0975 [M+H]⁺ |
| IR (KBr, cm⁻¹) | 3350-3100 (N-H, O-H), 2950-2850 (C-H), 1620 (C=N), 1580 (N-H bend), 1050 (C-O) |
Detailed Experimental Protocols
Step 1: Synthesis of 3-methyl-5-aminopyrazole
This procedure is adapted from established methods for the synthesis of aminopyrazoles.
Reaction:
References
Physicochemical Properties of Substituted Pyrazole Ethanols: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Ethanol Scaffold in Medicinal Chemistry
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. The inclusion of an ethanol substituent on the pyrazole ring introduces a hydroxyl group that can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. Understanding and optimizing these properties is a fundamental aspect of the drug development process.
Physicochemical Properties of Substituted Pyrazoles
The following tables summarize melting point data for various substituted pyrazole derivatives. It is important to note that these are not exclusively pyrazole ethanols, but represent the most relevant quantitative data found for structurally related compounds. This data can offer insights into the effects of different substitution patterns on the melting point, a key indicator of molecular packing and lattice energy.
Table 1: Melting Points of Substituted Pyrazole Derivatives
| Compound ID | Substituents | Melting Point (°C) |
| 2a | R = H, R' = COOC2H5, R'' = NHCONH2 | 188-190 |
| 2b | R = CH3, R' = COOC2H5, R'' = NHCONH2 | 198-200 |
| 2c | R = Cl, R' = COOC2H5, R'' = NHCONH2 | 210-212 |
| 2d | R = OCH3, R' = COOC2H5, R'' = NHCONH2 | 202-204 |
| 3a | R = H, R' = C(CH3)3, R'' = NHCONH2 | 178-180 |
| 3b | R = CH3, R' = C(CH3)3, R'' = NHCONH2 | 186-188 |
| 3c | R = Cl, R' = C(CH3)3, R'' = NHCONH2 | 194-196 |
| 3d | R = OCH3, R' = C(CH3)3, R'' = NHCONH2 | 182-184 |
| 7 | R = H, R' = COOC2H5 (positional isomer of 4c) | 168-170 |
Data extracted from a study on 5-functionalized pyrazoles. The core structure is a 1-(2-hydroxy-2-phenylethyl)pyrazole.[1]
Table 2: Melting Points of 2-(Pyrazol-1-yl)pyrimidine Derivatives
| Compound ID | Ar | R | Melting Point (°C) |
| 4a | C6H5 | CF3 | 118-120 |
| 4b | 4-FC6H4 | CF3 | 134-136 |
| 4c | 4-ClC6H4 | CF3 | 142-144 |
| 4d | 4-BrC6H4 | CF3 | 150-152 |
| 4e | 4-CH3C6H4 | CF3 | 128-130 |
| 4f | 4-CH3OC6H4 | CF3 | 138-140 |
| 4g | 2-thienyl | CF3 | 110-112 |
| 4h | C6H5 | C2F5 | 124-126 |
| 4i | 4-FC6H4 | C2F5 | 140-142 |
| 4j | 4-ClC6H4 | C2F5 | 148-150 |
| 4k | 4-BrC6H4 | C2F5 | 156-158 |
| 5a | C6H5 | CF3 | 130-132 |
Data extracted from a study on the synthesis of 2-(pyrazol-1-yl)pyrimidine derivatives. The core structure is a pyrazole attached to a pyrimidine ring.[2]
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is paramount in drug discovery. The following are detailed, generalized protocols for measuring key parameters, which can be adapted for substituted pyrazole ethanols.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added.
Methodology:
-
Sample Preparation: Prepare a 1-5 mM solution of the pyrazole ethanol derivative in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility.
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point. Specialized software can be used for accurate pKa calculation from the titration data.
Determination of Lipophilicity (LogP) by the Shake-Flask Method
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water or buffer) at equilibrium. LogP is the logarithm of this ratio.
Methodology:
-
System Preparation: Prepare a mutually saturated system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Partitioning: Add a known amount of the pyrazole ethanol derivative to a mixture of the pre-saturated n-octanol and buffer in a flask.
-
Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) at a constant temperature to allow for complete partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as [Concentration in n-octanol] / [Concentration in aqueous buffer]. LogP is then calculated as log10(P).
Determination of Aqueous Solubility
Principle: Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at a given temperature and pressure at equilibrium.
Methodology:
-
Sample Preparation: Add an excess amount of the solid pyrazole ethanol derivative to a known volume of the desired aqueous buffer (e.g., buffers at pH 2.0 and 7.4 to simulate gastric and intestinal fluids, respectively) in a vial.[3][4]
-
Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).
-
Quantification: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.
Biological Activity and Signaling Pathways
Substituted pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory and neuroprotective effects. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Several studies have shown that pyrazole derivatives can modulate this pathway.[5]
The NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of gene expression involved in immune and inflammatory responses, cell proliferation, and survival.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, including those encoding inflammatory cytokines, chemokines, and adhesion molecules.[5][7]
Caption: Potential modulation of the NF-κB signaling pathway by substituted pyrazole ethanols.
The diagram above illustrates a simplified representation of the canonical NF-κB signaling pathway initiated by TNF-α. Substituted pyrazole ethanols may exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex, thereby preventing the release and nuclear translocation of NF-κB and subsequent expression of pro-inflammatory genes.
Conclusion
Substituted pyrazole ethanols represent a promising class of compounds for drug discovery. While a comprehensive public database of their physicochemical properties is yet to be established, this guide provides a framework for their characterization. By employing the detailed experimental protocols outlined herein, researchers can systematically evaluate the pKa, logP, and solubility of novel pyrazole ethanol derivatives. Furthermore, understanding their potential interaction with key biological pathways, such as the NF-κB signaling cascade, will be crucial in guiding the design and optimization of future drug candidates with improved efficacy and ADME profiles. Continued research and data sharing within the scientific community will be vital to fully unlock the therapeutic potential of this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol (CAS: 51546-08-8)
A review of publicly available data for researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the publicly available information on 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol. A comprehensive literature search did not yield detailed experimental protocols, in-depth biological studies, or specific applications in drug development for this particular compound. The information presented is primarily aggregated from chemical supplier databases and general reviews of the pyrazole chemical class.
Core Compound Properties
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is a common scaffold in medicinal chemistry. The substituents on the pyrazole ring—an amino group at position 5, a methyl group at position 3, and an ethanol group at position 1—confer specific physicochemical properties that may influence its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 51546-08-8 | [1][2] |
| Molecular Formula | C₆H₁₁N₃O | [1] |
| Molecular Weight | 141.17 g/mol | [1] |
| Predicted pKa | 14.43 ± 0.10 | [1] |
| Physical Form | Powder | |
| Storage Temperature | 2-8 °C | |
| SMILES | CC1=NN(CCO)C(N)=C1 | |
| InChI Key | HNXBOMGYFGWFGD-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
Conceptual Synthetic Workflow:
A potential synthetic pathway could involve the condensation of a β-keto nitrile with a hydrazine derivative, a common method for constructing the pyrazole core. The ethanol side chain could be introduced via N-alkylation of the pyrazole ring.
References
Spectral analysis of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
An in-depth analysis of the spectral data for 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol is crucial for its unequivocal identification and characterization. This technical guide provides a comprehensive overview of the spectroscopic data typically generated for such a heterocyclic compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The experimental protocols for obtaining this data are also detailed to ensure reproducibility.
Molecular Structure and Atom Numbering
The structural formula and atom numbering scheme for this compound are presented below. This numbering is used for the assignment of signals in the NMR spectra.
Caption: Molecular structure and atom numbering of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 5.5 - 5.7 | s | - |
| NH₂ | 4.8 - 5.2 | br s | - |
| OH | 4.5 - 4.9 | t | 5.0 - 5.5 |
| H-1' | 3.9 - 4.1 | t | 5.5 - 6.0 |
| H-2' | 3.6 - 3.8 | q | 5.0 - 6.0 |
| CH₃ | 2.0 - 2.2 | s | - |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-5 | 150 - 155 |
| C-3 | 145 - 150 |
| C-4 | 90 - 95 |
| C-2' | 60 - 65 |
| C-1' | 50 - 55 |
| CH₃ | 10 - 15 |
FT-IR Spectral Data
The FT-IR spectrum identifies the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3500 | Strong, Broad |
| N-H stretch (amine) | 3100 - 3400 | Medium, Doublet |
| C-H stretch (aromatic/vinyl) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N stretch (pyrazole ring) | 1620 - 1680 | Medium |
| N-H bend (amine) | 1550 - 1650 | Strong |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. For this compound (C₆H₁₂N₄O), the expected exact mass is approximately 156.1011 g/mol .
| Ion | m/z (expected) |
| [M+H]⁺ | 157.1089 |
| [M+Na]⁺ | 179.0909 |
Experimental Protocols
A generalized workflow for the synthesis and spectral characterization of a novel compound like this compound is outlined below.
An In-depth Technical Guide to the Solubility of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol is a substituted pyrazole, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms. Pyrazole derivatives are significant in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The physicochemical properties of these molecules, such as solubility, are critical factors that influence their bioavailability and therapeutic efficacy.
The solubility of an active pharmaceutical ingredient (API) is a key determinant in its formulation development and in vivo performance. Poor solubility can lead to low absorption and bioavailability, thereby limiting the therapeutic potential of a drug candidate. Therefore, a thorough understanding of the solubility of this compound in various solvents is essential for its progression through the drug development pipeline.
This guide provides a hypothetical, yet plausible, solubility profile for this compound in a range of common pharmaceutical solvents. Furthermore, it details the standardized experimental methodology for determining solubility, enabling researchers to conduct their own assessments.
Physicochemical Properties
-
IUPAC Name: this compound
-
Structure:
Hypothetical Solubility Profile
The following table summarizes the hypothetical solubility of this compound in various solvents at 25°C. These values are estimated based on the general solubility trends of small organic molecules with similar functional groups (amino, hydroxyl, pyrazole ring). Generally, pyrazole and its derivatives exhibit moderate solubility in water and higher solubility in organic solvents.[6][7]
| Solvent | Classification | Hypothetical Solubility (mg/mL) |
| Water | Polar Protic | 5.2 |
| Ethanol | Polar Protic | 25.8 |
| Methanol | Polar Protic | 31.5 |
| Acetone | Polar Aprotic | 15.3 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 150.0 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 120.0 |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. Experimental determination is required for accurate solubility values.
Experimental Protocol for Solubility Determination
The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method .[8] This method is based on the principle of achieving a saturated solution of the compound in a specific solvent and then measuring the concentration of the dissolved solute.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Stoppered flasks or vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
-
pH meter (for aqueous solutions)
Procedure
-
Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined through preliminary experiments.
-
Phase Separation: After equilibration, allow the suspensions to stand undisturbed for a sufficient time to allow the undissolved solid to sediment. Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered sample with an appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
Experimental Workflow Diagram
Caption: Workflow for the Saturation Shake-Flask Solubility Assay.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors, which are crucial to consider during experimental design and data interpretation.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.
-
pH (for aqueous solutions): The compound has an amino group, which is basic, and a pyrazole ring, which can also exhibit basic properties. Therefore, its solubility in aqueous media is expected to be pH-dependent. At lower pH values, the amino group will be protonated, forming a more soluble salt.
-
Solvent Polarity: The polarity of the solvent plays a significant role in its ability to dissolve a solute. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents ("like dissolves like").
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility experiments.
Logical Relationship Diagram
Caption: Key Factors Influencing the Solubility of a Compound.
Conclusion
This technical guide has provided a foundational understanding of the solubility of this compound. While a hypothetical solubility profile has been presented for illustrative purposes, it is imperative for researchers to perform experimental measurements to obtain accurate data for their specific applications. The detailed experimental protocol for the saturation shake-flask method offers a reliable approach for determining the solubility of this and other pyrazole derivatives. A thorough characterization of solubility is a critical step in the successful development of new pharmaceutical agents. The structural versatility of pyrazole derivatives allows for the fine-tuning of physicochemical properties, including solubility, which can significantly impact a compound's bioavailability and therapeutic potential.[1]
References
- 1. ijrpr.com [ijrpr.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 51546-08-8 Cas No. | 2-(5-Amino-3-methyl-pyrazol-1-yl)-ethanol | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. 2-(5-AMINO-3-METHYL-PYRAZOL-1-YL)-ETHANOL CAS#: 51546-08-8 [amp.chemicalbook.com]
- 6. ijnrd.org [ijnrd.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. dissolutiontech.com [dissolutiontech.com]
Tautomerism in 3-Methyl-5-Aminopyrazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism in 3-methyl-5-aminopyrazole derivatives, a critical aspect for understanding their chemical reactivity, physicochemical properties, and biological activity. The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is of paramount importance in drug discovery and development, as different tautomers can exhibit varied pharmacological profiles.[1][2] This guide delves into the quantitative analysis of tautomeric equilibria, detailed experimental protocols for characterization, and the influential factors governing this phenomenon in 3-methyl-5-aminopyrazole derivatives.
The Annular Prototropic Tautomerism of 3-Methyl-5-Aminopyrazole
The tautomerism of 3-methyl-5-aminopyrazole involves a prototropic shift, specifically a 1,2-proton migration between the two adjacent nitrogen atoms of the pyrazole ring. This results in a dynamic equilibrium between two primary tautomers: 3-amino-5-methyl-1H-pyrazole and 5-amino-3-methyl-1H-pyrazole .[3][4] Studies indicate that additional tautomeric forms, such as imino tautomers, are generally not favored and thus, the annular rearrangement between the two amino-pyrazole forms is the predominant equilibrium.[3]
The position of this equilibrium is a crucial factor in drug design, as the distinct tautomers present unique three-dimensional shapes, hydrogen bonding capabilities, and electronic distributions, which can lead to differential binding affinities with biological targets.[1][2]
Factors Influencing the Tautomeric Equilibrium
The delicate balance between the 3-amino-5-methyl and 5-amino-3-methyl tautomers is governed by a combination of electronic and environmental factors.
-
Electronic Effects of Substituents: The electronic nature of substituents on the pyrazole ring plays a significant role. Electron-donating groups, such as the amino (-NH₂) and methyl (-CH₃) groups, tend to favor the tautomer where the substituent is at the 3-position.[5][6] This preference is attributed to the stabilization of the tautomer through π-electron donation.[5] Conversely, electron-withdrawing groups at the 4-position can invert this preference, favoring the 5-amino tautomer.[7]
-
Solvent Effects: The polarity of the solvent can significantly influence the tautomeric ratio. Polar solvents can stabilize the more polar tautomer through intermolecular interactions such as hydrogen bonding. In some cases, tautomeric equilibria have been observed in solvents like DMSO, while a single tautomer may predominate in less polar solvents.[7][8]
-
Temperature: Temperature can alter the position of the equilibrium. The direction of the shift is dependent on the enthalpy and entropy differences between the tautomeric forms.[2]
-
Intra- and Intermolecular Hydrogen Bonding: The formation of intra- or intermolecular hydrogen bonds can stabilize one tautomer over the other. In the solid state, crystal packing forces and hydrogen bonding networks often lead to the presence of a single, thermodynamically favored tautomer.[8]
Quantitative Analysis of Tautomeric Equilibria
The quantitative determination of the tautomeric ratio (KT) is essential for establishing a clear structure-activity relationship (SAR) for pyrazole-based compounds.[2] Both experimental and computational methods are employed for this purpose.
Computational Predictions of Tautomer Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. The tautomer with the lower calculated Gibbs free energy (ΔG) is predicted to be the more stable and thus the predominant form in the equilibrium.
Table 1: Calculated Energy Differences and Tautomer Ratios for 3(5)-Aminopyrazole Derivatives
| Derivative | Computational Method | Basis Set | Solvent | ΔE (kJ/mol) (E5-amino - E3-amino) | ΔG (kJ/mol) (G5-amino - G3-amino) | Predicted Predominant Tautomer | Reference |
| 3(5)-Aminopyrazole | DFT (B3LYP) | 6-311++G(d,p) | Gas Phase | 10.7 | 9.8 | 3-Aminopyrazole | [6][7] |
| 3(5)-Aminopyrazole | MP2 | 6-311++G | Gas Phase | - | - | 3-Aminopyrazole | [5] |
| 4-Substituted 3(5)-Aminopyrazoles | DFT (B3LYP) | 6-31G | Gas Phase & DMSO | Varies with substituent | Varies with substituent | Dependent on substituent | [7] |
Note: A positive ΔE or ΔG value indicates that the 5-amino tautomer is less stable than the 3-amino tautomer.
Experimental Determination of Tautomer Ratios
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for the quantitative analysis of tautomeric equilibria in solution. When the rate of interconversion between tautomers is slow on the NMR timescale, distinct signals for each tautomer can be observed, and the ratio of their integrals directly provides the tautomer ratio.[9]
Table 2: Experimentally Determined Tautomeric Ratios for Aminopyrazole Derivatives
| Derivative | Solvent | Temperature (°C) | KT ([5-amino]/[3-amino]) | Predominant Tautomer | Reference |
| 3(5)-Aminopyrazoles (general) | Aqueous | 25 | ~0.33 | 3-Aminopyrazole (~75%) | [5] |
| 3(5)-Amino-5(3)-(ester/amide)pyrazoles | DMSO-d₆ | Room Temp. | Equilibrium observed for amino derivative | Mixture | [8] |
| 4-Cyano-3(5)-aminopyrazoles | DMSO-d₆ | Room Temp. | > 1 | 5-Aminopyrazole | [7] |
| 4-Thiocyanato-3(5)-aminopyrazoles | DMSO-d₆ | Room Temp. | > 1 | 5-Aminopyrazole | [7] |
Experimental Protocols for Tautomer Characterization
A combination of spectroscopic and analytical techniques is typically employed to elucidate the tautomeric preference of 3-methyl-5-aminopyrazole derivatives.
Synthesis of 3-Amino-5-methylpyrazole
A common method for the synthesis of 3-amino-5-methylpyrazole involves the reaction of cyanoacetone or its alkali metal salt with hydrazine, a hydrazinium salt, or hydrazine hydrate.[10][11]
Protocol:
-
Reaction Setup: In a reaction vessel, prepare a solution of a hydrazinium salt (e.g., hydrazinium monohydrochloride) in an appropriate solvent, such as water.[10]
-
pH Adjustment: Adjust the pH of the hydrazine solution to be acidic (pH 1-3) using a mineral acid like concentrated hydrochloric acid.[10]
-
Addition of Cyanoacetone Salt: Slowly add an equimolar amount of an alkali metal salt of cyanoacetone (e.g., sodium cyanoacetone) to the hydrazine solution while maintaining the temperature (e.g., at 30°C).[10]
-
Reaction Monitoring: Allow the reaction to proceed for several hours. The progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, add a hydrophobic solvent like toluene and remove the water from the reaction mixture.[10] The resulting alkali metal salt byproduct (e.g., NaCl) can be filtered off.[10]
-
Purification: The crude product can be purified by vacuum distillation to yield pure 3-amino-5-methylpyrazole.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying the predominant tautomer in solution and for quantifying the tautomeric ratio.[12][13][14]
Protocol:
-
Sample Preparation: Prepare a solution of the 3-methyl-5-aminopyrazole derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more detailed structural elucidation, 2D NMR experiments such as HSQC, HMBC, and NOESY can be performed. ¹⁵N NMR can also be very informative for distinguishing between the tautomers.[13]
-
Data Analysis:
-
Qualitative Assessment: Compare the observed chemical shifts with those of N-methylated derivatives (e.g., 1,3-dimethyl-5-aminopyrazole and 1,5-dimethyl-3-aminopyrazole), which serve as fixed models for the two tautomers.[9]
-
Quantitative Analysis: If the proton exchange is slow enough to observe separate signals for each tautomer, the tautomeric ratio can be determined by integrating the corresponding signals. The equilibrium constant (KT) is the ratio of the integrals of the 5-amino tautomer to the 3-amino tautomer.[9] Low-temperature NMR experiments can be employed to slow down the proton exchange rate.[9]
-
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the tautomers and can help in distinguishing between them, particularly in the solid state or in matrix isolation studies.[6][15][16]
Protocol:
-
Sample Preparation: For solid-state analysis, prepare a KBr pellet containing a small amount of the compound. For solution-phase analysis, prepare a concentrated solution in a suitable solvent (e.g., chloroform, acetonitrile).
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: Analyze the vibrational frequencies, particularly in the N-H and C=N stretching regions. The positions of these bands can differ between the 3-amino and 5-amino tautomers. Comparison with theoretical vibrational frequencies calculated using DFT can aid in the assignment of the observed bands to specific tautomers.[6]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, revealing which tautomer is present in the crystal lattice.[8][17]
Protocol:
-
Crystallization: Grow single crystals of the 3-methyl-5-aminopyrazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound.[18]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data.
-
Data Analysis: The refined structure will show the precise location of all atoms, including the hydrogen atom on the pyrazole nitrogen, thus unequivocally identifying the tautomer present in the solid state.
Computational Chemistry
Computational modeling provides valuable insights into the intrinsic stability of the tautomers and the factors influencing their equilibrium.[1][19]
Protocol:
-
Model Building: Construct the 3D structures of both the 3-amino-5-methyl-1H-pyrazole and 5-amino-3-methyl-1H-pyrazole tautomers.
-
Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for both tautomers in the gas phase. A common level of theory for this is DFT with the B3LYP functional and a 6-311+G(d,p) basis set.[1][20] The absence of imaginary frequencies confirms that the optimized structures are true energy minima.[20]
-
Solvent Effects: To model the effect of a solvent, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model (e.g., PCM, SMD).[1][7]
-
Energy Analysis: Compare the calculated Gibbs free energies (G) of the two tautomers. The tautomer with the lower Gibbs free energy is predicted to be the more stable form. The energy difference (ΔG) can be used to calculate the theoretical equilibrium constant (KT = exp(-ΔG/RT)).[20]
Visualizations of Tautomerism and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Annular prototropic tautomerism in 3-methyl-5-aminopyrazole.
Caption: Experimental workflow for the study of tautomerism.
Caption: Factors influencing the tautomeric equilibrium.
Conclusion
The tautomerism of 3-methyl-5-aminopyrazole derivatives is a multifaceted phenomenon of significant interest to researchers in medicinal chemistry and drug development. A thorough understanding of the factors that govern the tautomeric equilibrium is crucial for the rational design of novel therapeutic agents with optimized pharmacological properties. This technical guide provides a foundational understanding and practical protocols for the investigation of tautomerism in this important class of heterocyclic compounds. The synergistic application of experimental techniques and computational modeling will continue to be instrumental in advancing our knowledge in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifechempharma.com [lifechempharma.com]
- 4. mdpi.com [mdpi.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 10. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 11. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 12. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Biological Activity Screening of Novel Pyrazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel pyrazole compounds, with a particular focus on their anticancer potential.
Data Presentation: In Vitro Anticancer Activity of Novel Pyrazole Compounds
The following tables summarize the cytotoxic activity of various novel pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the growth inhibition 50 (GI50) values are presented to facilitate a comparative analysis of their potency.
Table 1: Cytotoxicity of Benzofuro[3,2-c]pyrazole and Pyrazole Derivatives
| Compound | Cell Line | GI50 (µM) |
| 4a | K562 (Leukemia) | 0.26 |
| A549 (Lung) | 0.19 | |
| 5a | K562 (Leukemia) | Potent |
| A549 (Lung) | Potent | |
| 5b | K562 (Leukemia) | 0.021 |
| MCF-7 (Breast) | Active | |
| A549 (Lung) | 0.69 | |
| 5e | K562 (Leukemia) | Active |
| MCF-7 (Breast) | Active | |
| A549 (Lung) | Active | |
| Data sourced from multiple studies highlighting the potent and selective anticancer activity of these novel pyrazole series. |
Table 2: Antiproliferative Activity of Pyrazole Hybrids
| Compound | Cell Line | IC50 (µM) |
| 13 | 4T1 (Breast) | 25 ± 0.4 |
| 29 | MCF-7 (Breast) | 17.12 |
| HepG2 (Liver) | 10.05 | |
| A549 (Lung) | 29.95 | |
| Caco2 (Colon) | 25.24 | |
| 31 | A549 (Lung) | 42.79 |
| 32 | A549 (Lung) | 55.73 |
| 33 | HCT116, MCF7, HepG2, A549 | < 23.7 |
| 34 | HCT116, MCF7, HepG2, A549 | < 23.7 |
| This table showcases the activity of pyrazole hybrids against a diverse range of cancer cell lines, with some compounds showing broad-spectrum activity. |
Table 3: Cytotoxicity of Pyrazole Derivatives Targeting Specific Pathways
| Compound | Target/Pathway | Cell Line | IC50 (µM) |
| 3f | ROS Generation | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) |
| 43 | PI3 Kinase | MCF-7 (Breast) | 0.25 |
| 59 | Not Specified | HepG2 (Liver) | 2 |
| 181 | Not Specified | HeLa (Cervical) | 9.05 ± 0.04 |
| MCF-7 (Breast) | 7.12 ± 0.04 | ||
| A549 (Lung) | 6.34 ± 0.06 | ||
| These compounds demonstrate activity through various mechanisms, including the induction of reactive oxygen species and inhibition of key signaling kinases.[1][2][3][4] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the targeted biological pathways is crucial for a clear understanding of the screening cascade and the mechanism of action of the compounds.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of biological activity screening assays.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
-
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
Novel pyrazole compounds (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with serial dilutions of the pyrazole compounds. Include a vehicle control (DMSO) and a positive control (known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][7][8][9][10]
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Harvest cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible, typically within one hour.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[11][12][13]
-
Materials:
-
Treated and untreated cells
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate for at least 30 minutes on ice or store at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the pyrazole compounds.[14][15][16][17][18]
-
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer and determine the protein concentration of the supernatant.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
In Vivo Xenograft Tumor Models
These models are crucial for evaluating the antitumor efficacy and potential toxicity of lead pyrazole compounds in a living organism.[2][4][19][20][21]
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line for implantation
-
Sterile, serum-free medium or PBS
-
Test compound formulation
-
Calipers
-
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are established and reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[20]
-
Compound Administration: Administer the pyrazole compound and vehicle control to the respective groups according to the predetermined dosing schedule and route.
-
Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice as indicators of systemic toxicity.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.
-
References
- 1. atcc.org [atcc.org]
- 2. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 3. bosterbio.com [bosterbio.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. kumc.edu [kumc.edu]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. medium.com [medium.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
- 18. addgene.org [addgene.org]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpbs.com [ijpbs.com]
Aminopyrazole Derivatives: A Versatile Scaffold for Targeting Key Proteins in Disease
An In-depth Technical Guide for Drug Discovery Professionals
The aminopyrazole scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable capacity to interact with a wide array of biological targets.[1][2] Its inherent chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal core for designing potent and selective inhibitors.[3] This guide provides a comprehensive overview of the key therapeutic targets of aminopyrazole derivatives, focusing on quantitative data, the signaling pathways involved, and the experimental protocols used for their evaluation.
Protein Kinases: The Predominant Target Class
Protein kinases, enzymes that regulate the majority of cellular processes by phosphorylating substrate proteins, are the most prominent targets for aminopyrazole-based inhibitors.[2][4] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major focus for therapeutic intervention.[5] Aminopyrazole derivatives have been successfully developed to target several key kinase families.
Janus Kinases (JAKs)
The JAK/STAT signaling pathway is crucial for immunity, hematopoiesis, and cell growth.[6] Aberrant JAK activation is linked to various cancers and inflammatory diseases.[7] Aminopyrazole derivatives have been engineered as potent JAK inhibitors, demonstrating efficacy in preclinical models.[6]
Quantitative Data: Aminopyrazole Derivatives as JAK Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Compound 3f | JAK1 | 3.4 | In vitro protein kinase inhibition | [6] |
| JAK2 | 2.2 | In vitro protein kinase inhibition | [6] | |
| JAK3 | 3.5 | In vitro protein kinase inhibition | [6] | |
| Ruxolitinib | JAK1 | 3.3 | Enzyme Assay | [8] |
| JAK2 | 2.8 | Enzyme Assay | [8] | |
| Tofacitinib | JAK1 | 15.1 | Enzyme Assay | [8] |
| JAK2 | 77.4 | Enzyme Assay | [8] | |
| JAK3 | 55.0 | Enzyme Assay | [8] |
Signaling Pathway: JAK/STAT Inhibition
The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of intervention by aminopyrazole-based inhibitors. Upon cytokine binding, receptor-associated JAKs phosphorylate each other and the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription. Aminopyrazole inhibitors block the ATP-binding site of JAKs, preventing this entire cascade.[6][7]
Caption: Inhibition of the JAK/STAT signaling pathway by aminopyrazole derivatives.
Cyclin-Dependent Kinases (CDKs)
CDKs are essential regulators of the cell cycle and transcription; their uncontrolled activity is a fundamental characteristic of cancer.[3] Several aminopyrazole-based compounds, such as AT7519, have been investigated in clinical trials as CDK inhibitors.[3] These inhibitors typically form key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[3]
Quantitative Data: Aminopyrazole Derivatives as CDK Inhibitors
| Compound | Target | Ki (µM) | IC50 (nM) | Assay Type | Reference |
| Compound 15 | CDK2 | 0.005 | - | Kinase Inhibition Assay | [9] |
| Compound 14 | CDK2 | 0.007 | - | Kinase Inhibition Assay | [9] |
| Compound 24 | CDK2 | - | <100 | Cell-free Kinase Assay | [3] |
| CDK5 | - | <100 | Cell-free Kinase Assay | [3] | |
| PROTAC 2 | CDK2 | - | ~20 | Cell-free Kinase Assay | [10] |
| CDK5 | - | ~30 | Cell-free Kinase Assay | [10] | |
| CDK9 | - | ~40 | Cell-free Kinase Assay | [10] |
Signaling Pathway: CDK-Mediated Cell Cycle Control
The diagram below shows the role of the CDK2/Cyclin E complex in the G1/S phase transition. The complex phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates genes required for S-phase entry. Aminopyrazole inhibitors block the kinase activity of CDK2, leading to cell cycle arrest.[9][11]
Caption: Inhibition of the CDK2/Cyclin E complex leading to G1/S cell cycle arrest.
Aurora Kinases
Aurora kinases are critical for mitotic progression, and their overexpression is common in many cancers. Aminopyrazole derivatives like Danusertib (PHA-739358) and AT9283 have been developed as potent, ATP-competitive inhibitors of this kinase family.[12][13]
Quantitative Data: Aminopyrazole Derivatives as Aurora Kinase Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Danusertib | Aurora A | 13 | Cell-free Assay | [12] |
| (PHA-739358) | Aurora B | 79 | Cell-free Assay | [12] |
| Aurora C | 61 | Cell-free Assay | [12] | |
| AT9283 | Aurora A | 3 | Cell-free Assay | [12] |
| Aurora B | 3 | Cell-free Assay | [12] | |
| JAK2 | 1.2 | Cell-free Assay | [12] | |
| JAK3 | 1.1 | Cell-free Assay | [12] |
Other Therapeutic Targets
While kinases are the primary focus, the versatility of the aminopyrazole scaffold extends to other important target classes.
NF-κB-Inducing Kinase (NIK)
NIK is a central component of the non-canonical NF-κB pathway, which is implicated in inflammation and various cancers.[14][15] Through a hit-to-lead optimization process, an N-acetyl-3-aminopyrazole (compound 3a) was identified as a selective, low-micromolar NIK inhibitor, demonstrating a favorable selectivity profile against a panel of 44 other kinases.[14]
Quantitative Data: Aminopyrazole Derivative as a NIK Inhibitor
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| Compound 3a | NIK | Low µM | Selective over 44 other kinases | [14] |
| Compound 2j | IKKβ | 22.4 | Selective vs IKKα, IKKε, NIK | [14] |
| Compound 2o | IKKβ | 22.9 | Selective vs IKKα, IKKε, NIK | [14] |
Fibroblast Growth Factor Receptors (FGFRs)
Aberrant FGFR signaling drives a variety of tumors. Aminopyrazole-based inhibitors have been developed that covalently target a P-loop cysteine, showing excellent activity against both wild-type and resistance-conferring "gatekeeper" mutant versions of FGFR2 and FGFR3.[16]
Quantitative Data: Aminopyrazole Derivative as an FGFR Inhibitor
| Compound | Target | FRET IC50 (nM) | Cellular GI50 (nM) | Reference |
| Compound 1 | FGFR3 V555M | 111 | - | [16] |
| BaF3 FGFR2 WT | - | 11.2 | [16] | |
| BaF3 FGFR3 WT | - | <100 | [16] | |
| BaF3 FGFR3 V555M | - | <100 | [16] |
Experimental Protocols
The evaluation of kinase inhibitors relies on a suite of robust biochemical and cellular assays.[17][18]
Biochemical Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a typical in vitro assay to determine the IC50 value of a compound against a target kinase.[5][19][20]
Objective: To measure the concentration of an aminopyrazole derivative required to inhibit 50% of the target kinase's activity.
Materials:
-
Recombinant purified kinase
-
Specific peptide or protein substrate
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or used in fluorescence/luminescence-based systems
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (aminopyrazole derivative) dissolved in DMSO
-
96- or 384-well microplates
-
Scintillation counter or plate reader (fluorescence/luminescence)
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO, then dilute further in assay buffer to the desired final concentrations.
-
Reaction Setup: To each well of the microplate, add the kinase, the specific substrate, and the diluted test compound. Include "no-enzyme" and "no-inhibitor" (DMSO vehicle) controls.
-
Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.[20]
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 30-120 minutes) at an optimal temperature (e.g., 30°C or room temperature).
-
Termination: Stop the reaction. For radiometric assays, this is often done by adding phosphoric acid and spotting the mixture onto filter paper. For other formats (e.g., ADP-Glo™, TR-FRET), a specific detection reagent is added.[19][20]
-
Detection:
-
Radiometric: Wash the filter papers to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence/Fluorescence: Measure the signal (e.g., light output from ADP-to-ATP conversion or FRET signal) using a compatible plate reader.[5]
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow Diagram: Kinase Inhibition Assay
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Cellular Proliferation Assay (Generic Protocol)
This protocol assesses the effect of a compound on the growth and viability of cancer cell lines.[6][18]
Objective: To determine the concentration of an aminopyrazole derivative required to inhibit 50% of cell growth (GI50) or viability (IC50).
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compound (aminopyrazole derivative)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, CellTiter-Glo®)
-
Plate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-4 hours).
-
Data Acquisition: Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to determine the GI50 or IC50 value.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. domainex.co.uk [domainex.co.uk]
Handling and storage guidelines for amino-pyrazole compounds
An In-depth Technical Guide to the Handling and Storage of Amino-Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential guidelines for the safe handling, storage, and stability assessment of amino-pyrazole compounds. Adherence to these protocols is critical for ensuring compound integrity, experimental reproducibility, and personnel safety.
Safe handling of amino-pyrazole compounds, which may exist as solids (powders) or liquids, requires stringent adherence to standard laboratory safety protocols to minimize exposure and prevent contamination.[1]
1.1 Engineering Controls
-
Ventilation: Always handle amino-pyrazole compounds in a well-ventilated area.[1][2][3] Use of a chemical fume hood is recommended to control exposure to dust or vapors.[4]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5]
1.2 Personal Protective Equipment (PPE) A comprehensive PPE strategy is mandatory when handling these compounds.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][6]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[7] Wear a lab coat or other protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: If ventilation is inadequate or if dust generation is significant, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[5]
1.3 Hygiene Practices
-
Wash hands and face thoroughly with soap and water after handling.[3][6]
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.[2][6]
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[1][3]
Storage and Incompatibility
Proper storage is crucial for maintaining the chemical integrity and stability of amino-pyrazole compounds. Most are stable at room temperature in closed containers under normal conditions.[1][8]
2.1 Recommended Storage Conditions The primary goal is to protect the compounds from environmental factors that can accelerate degradation. General and specific storage recommendations are summarized in the table below.
| Parameter | Recommendation | Rationale | Citations |
| Temperature | Store in a cool, dry place. | Prevents thermal degradation and hydrolysis from atmospheric moisture. | [1][3][6] |
| Refrigeration (2-8°C) may be required for specific compounds. | Slows down degradation kinetics for sensitive compounds. | [8] | |
| Atmosphere | Store in a well-ventilated area. | Prevents accumulation of potentially harmful vapors. | [1][2] |
| Store under an inert gas (e.g., Argon, Nitrogen) if specified. | Protects against oxidation for air-sensitive compounds. | [8] | |
| Container | Keep container tightly closed/securely sealed. | Prevents contamination and exposure to air and moisture. | [1][3][6] |
| Light | Protect from light; store in opaque or amber containers. | Prevents photodegradation for light-sensitive compounds. | [8] |
2.2 Incompatible Materials To prevent hazardous reactions, amino-pyrazole compounds should be stored away from the following:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[1][5]
-
Acid Chlorides: May react with the amino group.[5]
-
Foodstuff Containers: To prevent accidental ingestion.[3]
Stability and Degradation Pathways
Amino-pyrazole compounds, like many heterocyclic molecules, are susceptible to degradation under certain environmental conditions. Understanding these pathways is essential for developing stable formulations and establishing appropriate storage conditions.[9] Forced degradation studies are used to intentionally break down a molecule to identify likely degradation products and establish degradation pathways.[9][10]
The primary degradation pathways for pyrazole derivatives include:
-
Hydrolysis: The decomposition of a compound by reaction with water. This is particularly relevant for derivatives with hydrolyzable functional groups (e.g., esters, amides) and can be catalyzed by acidic or basic conditions.[11]
-
Oxidation: Degradation in the presence of an oxidizing agent (e.g., peroxides) or atmospheric oxygen. The pyrazole ring itself is relatively stable, but substituents and the amino group can be susceptible to oxidation.
-
Photodegradation: Chemical decomposition caused by exposure to light, particularly UV radiation. The extent of degradation depends on the molecule's chromophores.[9]
-
Thermal Degradation: Decomposition induced by heat. This helps determine the thermal stability of the compound.[9]
Quantitative Data for Stability Assessment
A forced degradation study is the most effective way to determine the intrinsic stability of a compound.[9] The study involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[11] The goal is to achieve a target degradation of 5-20%.[10]
The following table outlines typical stress conditions used in forced degradation studies as recommended by the International Conference on Harmonisation (ICH) guidelines.[9]
| Stress Condition | Reagents and Parameters | Purpose | Citations |
| Acid Hydrolysis | 0.1 M to 1 M HCl; Room temperature or elevated (50-70°C). | To identify acid-labile functional groups and degradation products. | [9] |
| Base Hydrolysis | 0.1 M to 1 M NaOH; Room temperature or elevated (50-70°C). | To identify base-labile functional groups and degradation products. | [9] |
| Neutral Hydrolysis | Refluxing in water. | To assess degradation in a neutral aqueous environment. | [9] |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂); Room temperature. | To assess susceptibility to oxidation. | [9] |
| Photostability | Exposure to a combination of visible and UV light in a photostability chamber. | To identify light-sensitive compounds and photodegradation products. | [9][11] |
| Thermal Stress | Heating the solid compound or a solution at elevated temperatures (e.g., 50-70°C). | To evaluate the intrinsic thermal stability of the molecule. | [9][11] |
Experimental Protocol: Forced Degradation Study
This section provides a generalized protocol for conducting a forced degradation study on an amino-pyrazole compound. This protocol is a starting point and should be adapted based on the specific properties of the molecule, such as its solubility.
5.1 Materials
-
Amino-pyrazole compound (drug substance)
-
Solvents (e.g., Methanol, Acetonitrile, Water - HPLC grade)
-
Co-solvents (if compound is poorly water-soluble)[9]
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, hot plate/water bath, photostability chamber
-
Validated stability-indicating HPLC method
5.2 Procedure
-
Stock Solution Preparation: Prepare a stock solution of the amino-pyrazole compound in a suitable organic solvent (e.g., methanol) at a known concentration.
-
Stress Sample Preparation: For each condition, add a known volume of the stock solution to the stressor solution.
-
Acid Hydrolysis: Add stock solution to 0.1 M HCl.
-
Base Hydrolysis: Add stock solution to 0.1 M NaOH.
-
Oxidative: Add stock solution to 3% H₂O₂.
-
Thermal: Prepare a solution in a suitable solvent (e.g., water/methanol).
-
Photolytic: Prepare a solution and place it in the photostability chamber. Also, prepare a dark control sample wrapped in aluminum foil.
-
-
Incubation: Incubate the samples. Start at room temperature. If no degradation is observed after a set time (e.g., 24 hours), the temperature can be elevated (e.g., to 60°C).[9] Monitor at predetermined time points.
-
Quenching/Neutralization: At each time point, withdraw an aliquot. For acid and base hydrolysis samples, neutralize the reaction immediately with an equimolar amount of base or acid, respectively, to stop further degradation.[9]
-
Analysis: Analyze all samples, including a non-stressed control, using a validated, stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Evaluation: Quantify the amount of remaining parent compound and the formation of degradation products. The goal is to identify conditions that produce a 5-20% loss of the active ingredient.[10]
Conclusion
The chemical stability and integrity of amino-pyrazole compounds are paramount for their successful application in research and drug development. This guide consolidates critical information on handling, storage, and stability testing. By implementing these standardized procedures—from wearing appropriate PPE and using correct storage containers to performing systematic forced degradation studies—researchers can ensure personnel safety, maintain compound quality, and generate reliable, reproducible data.
References
- 1. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 3-Aminopyrazole CAS 1820-80-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
In-Depth Technical Guide: Safety and Handling of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. A comprehensive, official Safety Data Sheet (SDS) for 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol (CAS No. 51546-08-8) was not available at the time of writing. The information presented herein is a compilation of data from suppliers and safety data sheets for structurally similar compounds. All safety and handling procedures should be conducted with caution and under the supervision of a qualified professional.
Chemical Identification and Properties
This compound is a substituted pyrazole derivative. Its chemical structure and key identifying information are presented below.
| Property | Value | Citation |
| CAS Number | 51546-08-8 | [1] |
| Molecular Formula | C₆H₁₁N₃O | [1] |
| Molecular Weight | 141.174 g/mol | [1] |
| Canonical SMILES | CC1=NN(CCO)C(N)=C1 | [1] |
| InChI | InChI=1S/C6H11N3O/c1-5-4-6(7)9(8-5)2-3-10/h4,10H,2-3,7H2,1H3 | [1] |
Physicochemical and Computational Data
The following table summarizes key physicochemical and computational data, providing insights into the compound's behavior and potential interactions.
| Property | Value | Citation |
| pKa (Predicted) | 14.43 ± 0.10 | [1] |
| Complexity | 109 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 64.1 Ų | [1] |
| Heavy Atom Count | 10 | [1] |
Hazard Identification and Classification (Inferred)
Specific hazard data for this compound is not available. The following information is inferred from safety data sheets of structurally related pyrazole compounds, which are frequently classified as irritants.[2] Users must handle this compound with the assumption that it may possess similar hazards.
Anticipated Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Eye Irritation: May cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2]
-
Harmful if Swallowed: Similar compounds are classified as harmful if swallowed.[3][4]
The following GHS hazard statements and pictograms are for related compounds and should be considered as a precautionary measure.
| Hazard Class (Inferred from Related Compounds) | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[2] |
| Serious Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation.[2] |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[3][4] |
Experimental Protocols and Handling
General Handling Workflow
Safe handling of this chemical requires adherence to standard laboratory safety protocols. The following workflow diagram illustrates the recommended procedure for handling this compound in a research setting.
Caption: General laboratory workflow for handling chemical reagents.
Personal Protective Equipment (PPE)
Based on the potential hazards, the following PPE is mandatory when handling this compound:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[5]
-
Skin Protection: Wear compatible chemical-resistant gloves. Inspect gloves prior to use.[4][5] A standard laboratory coat must be worn.[6]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[6] If dusts or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
Storage and Incompatibilities
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[8] Supplier recommendations indicate storage at 2-8°C.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid chlorides.[6]
First Aid Measures
The following first aid procedures are based on general guidance for irritant chemicals and should be followed in case of exposure.
Caption: First aid procedures for different routes of exposure.
-
In case of skin contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[9]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3]
Fire-Fighting and Accidental Release Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Accidental Release: Avoid dust formation.[4] Sweep up or absorb the material and place it into a suitable, closed container for disposal.[7] Ensure adequate ventilation.[4] Do not let the product enter drains.[8]
Toxicological and Ecological Information
-
Toxicological Information: No specific toxicological studies for this compound were found. The toxicological properties have not been fully investigated.[6]
-
Ecological Information: No specific ecological data is available. Discharge into the environment must be avoided.[5]
This guide provides a summary of the available safety information for this compound and should be used to supplement, not replace, a formal risk assessment conducted by qualified personnel. Always consult the most recent safety data from suppliers and adhere to institutional safety policies.
References
- 1. Page loading... [guidechem.com]
- 2. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. angenechemical.com [angenechemical.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for N-Alkylation of 3-methyl-5-aminopyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of pyrazoles is a fundamental transformation in medicinal chemistry and drug development, enabling the synthesis of diverse molecular scaffolds with a wide range of biological activities. The pyrazole moiety is a key structural component in numerous pharmaceuticals. The substituent on the pyrazole nitrogen significantly influences the molecule's pharmacological and pharmacokinetic properties. For unsymmetrically substituted pyrazoles, such as 3-methyl-5-aminopyrazole, a primary challenge is controlling the regioselectivity of alkylation, which can occur at either of the two nitrogen atoms (N1 or N2), leading to two constitutional isomers. This document provides a detailed protocol for the N-alkylation of 3-methyl-5-aminopyrazole, with a focus on factors that influence the regiochemical outcome.
The regioselectivity of N-alkylation in pyrazoles is governed by a combination of steric and electronic factors.[1][2] Generally, alkylation tends to occur at the less sterically hindered nitrogen atom. In the case of 3-methyl-5-aminopyrazole, the N1 nitrogen is adjacent to the methyl group, while the N2 nitrogen is adjacent to the amino group. The electronic nature of the substituents also plays a crucial role; however, for many alkylation reactions, steric hindrance is the predominant factor in determining the major regioisomer.[3]
General Reaction Scheme
The N-alkylation of 3-methyl-5-aminopyrazole can be achieved through various methods, with base-mediated alkylation being the most common. This typically involves the deprotonation of the pyrazole nitrogen by a suitable base, followed by a nucleophilic attack on an alkylating agent.
Figure 1: General reaction scheme for the N-alkylation of 3-methyl-5-aminopyrazole.
Caption: General reaction for N-alkylation of 3-methyl-5-aminopyrazole.
Experimental Protocol: Base-Mediated N-Alkylation
This protocol describes a general procedure for the N-alkylation of 3-methyl-5-aminopyrazole using an alkyl halide as the alkylating agent and a carbonate base.
Materials:
-
3-methyl-5-aminopyrazole
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Flash chromatography system
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-methyl-5-aminopyrazole (1.0 eq).
-
Add anhydrous solvent (DMF or MeCN) to achieve a concentration of approximately 0.2-0.5 M.
-
Add the base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (R-X, 1.1-1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.
Figure 2: Experimental workflow for the base-mediated N-alkylation.
Caption: Workflow for base-mediated N-alkylation of 3-methyl-5-aminopyrazole.
Factors Influencing Regioselectivity and Yield
The choice of base, solvent, and alkylating agent can significantly impact the regioselectivity and overall yield of the N-alkylation reaction. The following table summarizes expected outcomes based on general principles of pyrazole alkylation.[1][4][5]
| Parameter | Condition | Expected Outcome on Regioselectivity (N1 vs. N2) | Rationale | Yield |
| Base | K₂CO₃ vs. Cs₂CO₃ | Cs₂CO₃ may favor the thermodynamically more stable product. | Cesium salts can promote equilibration between the two regioisomers. | Generally good to excellent. |
| NaH | May lead to a higher proportion of the thermodynamically controlled product. | Stronger bases can lead to the formation of the pyrazolate anion, which can then equilibrate. | Good to excellent, but requires strictly anhydrous conditions. | |
| Solvent | Polar aprotic (DMF, DMSO) | Can favor the formation of the thermodynamically more stable product. | These solvents can solvate the cation of the base, leading to a more "free" pyrazolate anion. | Typically high. |
| Less polar (Acetonitrile, THF) | May favor the kinetically controlled product (alkylation at the less hindered nitrogen). | Reduced solvation of the cation can lead to ion-pairing effects. | Moderate to good. | |
| Alkylating Agent | Steric Bulk (e.g., MeI vs. i-PrBr) | Increased steric bulk will favor alkylation at the less hindered N2 position. | The bulkier alkyl group will preferentially approach the nitrogen atom with less steric hindrance. | Yields may decrease with very bulky alkylating agents. |
| Temperature | Lower vs. Higher | Lower temperatures generally favor the kinetically controlled product. | At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state. | Reaction times will be longer at lower temperatures. |
Alternative Protocols
While base-mediated alkylation is the most common approach, other methods can also be employed:
-
Acid-Catalyzed Alkylation: This method utilizes a Brønsted or Lewis acid to activate the alkylating agent, often an alcohol or an ester. This can sometimes offer different regioselectivity compared to base-mediated methods.[3]
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of pyrazoles with alcohols under mild, neutral conditions using triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).
-
Michael Addition: For alkylating agents containing an electron-withdrawing group in a β-position (e.g., acrylates), a catalyst-free Michael addition can be a highly regioselective method for N1-alkylation.[6][7]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents such as methyl iodide are toxic and should be handled with care.
-
Strong bases like sodium hydride are flammable and react violently with water. Handle under an inert atmosphere.
-
DMF is a suspected teratogen and should be handled with caution.
Conclusion
The N-alkylation of 3-methyl-5-aminopyrazole is a versatile reaction that provides access to a wide range of substituted pyrazoles. By carefully selecting the reaction conditions, particularly the base, solvent, and alkylating agent, it is possible to influence the regiochemical outcome and optimize the yield of the desired product. The protocol provided herein serves as a general guideline, and optimization may be necessary for specific substrates and desired outcomes.
References
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Utility of Pyrazole Scaffolds in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors. Its unique structural and electronic properties allow for versatile interactions with the ATP-binding pocket of various kinases, making it a cornerstone in the development of targeted therapies for a multitude of diseases, including cancer and inflammatory disorders. While specific data for 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol in kinase inhibition is not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been thoroughly investigated. These application notes provide a detailed overview of the methodologies and data interpretation relevant to testing pyrazole-containing compounds in kinase inhibition assays, drawing from established research on analogous structures.
Data Presentation: Kinase Inhibitory Activity of Representative Pyrazole Derivatives
The following tables summarize the inhibitory activities of several distinct pyrazole-containing compounds against their respective kinase targets. This data is presented to illustrate the typical range of potencies and the types of data generated in kinase inhibition studies.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 3 | ALK | 2.9 | Cell-free | [1] |
| ALK | 27 | Cellular | [1] | |
| Compound 14 (BKI 1708) | C. parvum CDPK1 | 0.7 | Enzyme Assay | [1] |
| Compound 15 (BKI 1770) | C. parvum CDPK1 | 2.5 | Enzyme Assay | [1] |
| Compound 25e | Akt1 | Potent (exact value not stated) | Kinase Assay | [2] |
| Akt2 | Potent | Kinase Assay | [2] | |
| Akt3 | Potent | Kinase Assay | [2] | |
| ROCK1 | Potent | Kinase Assay | [2] | |
| PKA | Potent | Kinase Assay | [2] | |
| Compound 8a | JNK3 | 227 | Enzyme Assay | [3] |
| Compound 44 | RIPK1 | Low nanomolar | In vitro | [4] |
| MK-8033 | c-Met/Ron | Potent (dual inhibitor) | Kinase Assay | [5] |
| PHT | GSK3 | Active | In vitro kinase assay | [6] |
| AZD4205 | JAK1 | Highly selective | Kinase Assay | [7] |
Table 2: Cellular Activity of Pyrazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Assay Type | Reference |
| Compound 24 | HepG2 | 0.05 | Cytotoxicity | [1] |
| Huh7 | 0.065 | Cytotoxicity | [1] | |
| SNU-475 | 1.93 | Cytotoxicity | [1] | |
| HCT116 | 1.68 | Cytotoxicity | [1] | |
| UO-31 | 1.85 | Cytotoxicity | [1] | |
| Compound 25 | HepG2 | 0.028 | Cytotoxicity | [1] |
| HCT116 | 0.035 | Cytotoxicity | [1] | |
| Compound 1f | Various (NCI-60) | Sub-micromolar | Anti-proliferative | [8] |
| Compound 6 | PC-3 | 21.9 - 28.6 | Cytotoxicity | [9] |
| MCF-7 | 3.90 - 35.5 | Cytotoxicity | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of kinase inhibition data. Below are representative protocols for key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., a pyrazole derivative) dissolved in DMSO
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)
-
Microplate reader (Luminescence, Fluorescence, or Scintillation counter)
-
384-well plates
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute these into the kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the diluted test compound.
-
Initiation: Start the kinase reaction by adding a predetermined concentration of ATP. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
ADP-Glo™: Measures the amount of ADP produced, which correlates with kinase activity.
-
Z'-LYTE™: Uses a FRET-based peptide substrate. Phosphorylation by the kinase prevents cleavage by a development reagent, thus maintaining the FRET signal.
-
Radiolabeling: Involves the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the substrate. The phosphorylated substrate is then captured and quantified.
-
-
Data Analysis: Plot the kinase activity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Kinase Inhibition Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase (e.g., PC-3 for Akt pathway).[2]
-
Cell culture medium and supplements.
-
Test compound dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (total and phosphorylated forms of the target and substrate).
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH). Plot the normalized phosphorylation levels against the compound concentration.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate relevant signaling pathways and experimental workflows.
Caption: Workflow for in vitro kinase inhibition assay.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol for structure-activity relationship studies
Anwendungs- und Protokollhinweise zur Derivatisierung von 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol für Struktur-Wirkungs-Beziehungsstudien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Diese Application Note beschreibt ein detailliertes Protokoll für die Derivatisierung von this compound, einer Schlüsselstruktur für die Entwicklung neuer therapeutischer Wirkstoffe. Die Modifikation der primären Aminogruppe und der primären Hydroxylgruppe ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), um die biologische Aktivität zu optimieren. Die hier beschriebenen Protokolle umfassen die N-Acylierung und N-Alkylierung der Aminogruppe sowie die O-Alkylierung und O-Esterifizierung der Hydroxylgruppe. Die biologische Aktivität von 5-Aminopyrazol-Derivaten wurde in verschiedenen therapeutischen Bereichen nachgewiesen, darunter als entzündungshemmende und krebsbekämpfende Mittel.[1][2][3]
Einleitung
Das 5-Aminopyrazol-Gerüst ist eine privilegierte Struktur in der medizinischen Chemie und findet sich in zahlreichen biologisch aktiven Verbindungen.[3][4] Diese Verbindungen haben sich als wirksame Inhibitoren von Enzymen wie Kinasen (z. B. p38 MAPK und Bruton-Kinase) und Cyclooxygenasen (COX) erwiesen.[2][3] Das Zielmolekül, this compound (CAS-Nr. 51546-08-8), bietet zwei reaktive Stellen für die chemische Modifikation: eine nukleophile Aminogruppe an der C5-Position des Pyrazolrings und eine primäre Hydroxylgruppe in der N1-Seitenkette.[5]
Die systematische Derivatisierung dieser funktionellen Gruppen ermöglicht die Erstellung einer Bibliothek von Analoga. Die anschließende biologische Testung dieser Verbindungen liefert wertvolle Daten für Struktur-Wirkungs-Beziehungsstudien (SAR). Ziel dieser Studien ist es, den Einfluss verschiedener Substituenten auf die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften zu verstehen, um letztendlich potente und zielgerichtete Wirkstoffkandidaten zu identifizieren.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben allgemeine Verfahren zur Derivatisierung von this compound. Die genauen Reaktionsbedingungen (z. B. Lösungsmittel, Temperatur, Reaktionszeit) müssen möglicherweise für spezifische Substrate optimiert werden.
Materialien und allgemeine Methoden
-
Ausgangsmaterial: this compound (Reinheit ≥ 95 %)
-
Reagenzien: Acylchloride, Carbonsäuren, Alkylhalogenide, Aldehyde/Ketone, Natriumborhydrid, Kupplungsreagenzien (z. B. HBTU, HATU), Basen (z. B. Triethylamin, Diisopropylethylamin, Kaliumcarbonat), wasserfreie Lösungsmittel (DCM, THF, DMF, Acetonitril).
-
Analytik: Die Reaktionsüberwachung erfolgt mittels Dünnschichtchromatographie (DC) auf Kieselgelplatten. Die Aufreinigung der Produkte erfolgt durch Säulenchromatographie oder präparative HPLC. Die Charakterisierung der Verbindungen erfolgt mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie (MS).
Protokoll 1: N-Acylierung der Aminogruppe
Dieses Protokoll beschreibt die Bildung einer Amidbindung durch Reaktion der primären Aminogruppe mit einem Acylchlorid.
-
Lösen Sie 1 Äquivalent this compound in wasserfreiem Dichlormethan (DCM).
-
Fügen Sie 1,5 Äquivalente einer Base (z. B. Triethylamin) hinzu und rühren Sie die Mischung bei 0 °C.
-
Tropfen Sie langsam 1,1 Äquivalente des gewünschten Acylchlorids (gelöst in wasserfreiem DCM) zu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-12 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion wird die Reaktionsmischung mit Wasser gewaschen, die organische Phase über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Reinigen Sie den Rückstand mittels Säulenchromatographie (typischerweise Kieselgel mit einem Gradienten aus Hexan/Ethylacetat), um das N-acylierte Produkt zu erhalten.
Protokoll 2: Reduktive N-Alkylierung der Aminogruppe
Dieses Protokoll beschreibt die Einführung einer Alkylgruppe durch Reaktion mit einem Aldehyd oder Keton und anschließende Reduktion des intermediären Imins.
-
Lösen Sie 1 Äquivalent this compound und 1,2 Äquivalente des gewünschten Aldehyds oder Ketons in einem geeigneten Lösungsmittel (z. B. Methanol oder Dichlormethan).
-
Fügen Sie eine katalytische Menge Essigsäure hinzu, um die Iminbildung zu fördern.
-
Rühren Sie die Mischung für 1-2 Stunden bei Raumtemperatur.
-
Kühlen Sie die Reaktion auf 0 °C ab und fügen Sie portionsweise 1,5 Äquivalente eines Reduktionsmittels (z. B. Natriumborhydrid) hinzu.
-
Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für weitere 2-6 Stunden.
-
Nach Abschluss der Reaktion wird diese vorsichtig mit Wasser gequencht und das organische Lösungsmittel im Vakuum entfernt.
-
Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat), trocknen Sie die organische Phase und reinigen Sie das Produkt wie in Protokoll 2.2 beschrieben.
Protokoll 3: O-Alkylierung der Hydroxylgruppe (Williamson-Ethersynthese)
Dieses Protokoll beschreibt die Bildung einer Etherbindung an der Hydroxylgruppe.
-
Suspendieren Sie 1 Äquivalent this compound in wasserfreiem Tetrahydrofuran (THF) oder Dimethylformamid (DMF).
-
Fügen Sie bei 0 °C vorsichtig 1,2 Äquivalente einer starken Base (z. B. Natriumhydrid, 60 % Dispersion in Mineralöl) hinzu.
-
Rühren Sie die Mischung für 30 Minuten bei 0 °C, um das Alkoholat zu bilden.
-
Fügen Sie 1,1 Äquivalente des gewünschten Alkylhalogenids (z. B. Benzylbromid) hinzu.
-
Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden.
-
Überwachen Sie den Fortschritt mittels DC.
-
Quenchen Sie die Reaktion vorsichtig durch Zugabe von Wasser.
-
Extrahieren Sie das Produkt und reinigen Sie es mittels Säulenchromatographie.
Visualisierungen
Experimenteller Arbeitsablauf
Der folgende Arbeitsablauf zeigt die Derivatisierungsstrategie zur Erstellung einer Substanzbibliothek für SAR-Studien.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Analyse.
Hypothetischer Signalweg
5-Aminopyrazol-Derivate sind als Inhibitoren von Kinasen wie p38 MAPK bekannt, die eine Schlüsselrolle in Entzündungs- und Stressreaktionen spielen.[2]
Abbildung 2: Hypothetischer p38-MAPK-Signalweg, ein potenzielles Ziel für Pyrazol-Derivate.
Datenpräsentation: Hypothetische SAR-Studie
Die folgende Tabelle fasst hypothetische Daten für eine Reihe von Derivaten zusammen, um die Prinzipien einer SAR-Analyse zu veranschaulichen. Die biologische Aktivität wird als IC₅₀-Wert (die Konzentration, die eine 50%ige Hemmung des Zielenzyms bewirkt) gegen eine Zielkinase (z. B. p38 MAPK) angegeben.
| Verbindung | R¹ (an -NH₂) | R² (an -OH) | IC₅₀ (nM) vs. p38 MAPK | Anmerkungen |
| Ausgangsstoff | -H | -H | >10000 | Keine signifikante Aktivität. |
| 1a | -C(O)CH₃ (Acetyl) | -H | 8500 | Geringe Aktivität; Acylierung wird toleriert. |
| 1b | -C(O)Ph (Benzoyl) | -H | 1200 | Aromatische Gruppe erhöht die Aktivität. |
| 1c | -C(O)-(4-F-Ph) | -H | 450 | Elektronenziehende Gruppe am Phenylring verbessert die Wirksamkeit. |
| 2a | -CH₂Ph (Benzyl) | -H | 950 | N-Alkylierung ist ebenfalls eine valide Strategie. |
| 3a | -H | -CH₃ (Methyl) | >10000 | Kleine Alkylierung am -OH ist nicht vorteilhaft. |
| 3b | -H | -CH₂Ph (Benzyl) | 7800 | Größere lipophile Gruppe am -OH wird toleriert, aber nicht bevorzugt. |
| 4a | -C(O)-(4-F-Ph) | -CH₃ (Methyl) | 2500 | Gleichzeitige Modifikation; O-Methylierung verringert die Aktivität im Vergleich zu 1c. |
SAR-Zusammenfassung:
-
N-Acylierung: Die Modifikation der Aminogruppe zu einem Amid scheint für die Aktivität entscheidend zu sein. Aromatische Acylgruppen sind vorteilhafter als aliphatische.
-
Substituenteneffekte: Elektronenziehende Substituenten (z. B. Fluor) am Phenylring der Acylgruppe erhöhen die Wirksamkeit, was auf eine mögliche Interaktion im aktiven Zentrum des Enzyms hindeutet.
-
O-Modifikation: Die Derivatisierung der Hydroxylgruppe scheint die Aktivität im Allgemeinen zu verringern, was darauf hindeutet, dass eine freie Hydroxylgruppe für die Wasserstoffbrückenbindung wichtig sein könnte oder dass sterische Hinderung ein Problem darstellt.
Schlussfolgerung
Die Derivatisierung von this compound ist eine vielversprechende Strategie zur Entwicklung neuer bioaktiver Verbindungen. Die vorgestellten Protokolle bieten eine solide Grundlage für die Synthese einer vielfältigen Bibliothek von Analoga. Die systematische Untersuchung der Struktur-Wirkungs-Beziehungen, wie in der hypothetischen Datentabelle dargestellt, ist ein entscheidender Schritt zur Optimierung der Leitsubstanz und zur Identifizierung von Kandidaten mit verbessertem therapeutischem Potenzial. Zukünftige Studien sollten sich auf die Erweiterung der Substituenten an der N-Acylgruppe konzentrieren und die Bedeutung der freien Hydroxylgruppe weiter untersuchen.
References
- 1. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
Application Notes and Protocols for Screening Pyrazole-Based Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for screening pyrazole-based compound libraries. The protocols outlined below are designed to identify and characterize novel bioactive pyrazole derivatives, with a primary focus on anticancer applications.
Introduction
Pyrazole-based compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their versatile scaffold allows for diverse chemical modifications, making them ideal candidates for the development of targeted therapies.[3][4] This document details a systematic approach for the high-throughput screening (HTS) of pyrazole compound libraries to identify promising lead candidates for drug discovery.
Experimental Workflow Overview
The screening process follows a multi-step workflow, beginning with the preparation of the compound library and culminating in the validation of promising hits. This systematic approach is designed to efficiently identify potent and selective compounds while minimizing false positives.[5][6]
Key Signaling Pathways Targeted by Pyrazole Compounds
Pyrazole derivatives have been shown to modulate various signaling pathways implicated in cancer progression.[3][7] Understanding these pathways is crucial for designing relevant screening assays and interpreting the results. Key targets include protein kinases such as CDKs, PI3K/AKT, and components of the MAPK/ERK pathway.[3][8]
Data Presentation
Quantitative data from screening assays should be summarized in a clear and structured format to facilitate comparison and hit selection.
Table 1: Primary Screening Hit Summary
| Compound ID | Concentration (µM) | % Inhibition (Cancer Cell Line 1) | % Inhibition (Cancer Cell Line 2) | % Inhibition (Normal Cell Line) |
| PYR-001 | 10 | 85.2 ± 3.1 | 79.8 ± 4.5 | 15.6 ± 2.9 |
| PYR-002 | 10 | 12.5 ± 2.5 | 15.3 ± 3.2 | 5.1 ± 1.8 |
| PYR-003 | 10 | 92.1 ± 2.8 | 88.4 ± 3.9 | 20.3 ± 3.5 |
| ... | ... | ... | ... | ... |
Table 2: Dose-Response and Kinase Inhibition Data for Confirmed Hits
| Compound ID | Cell Viability IC50 (µM) (Cancer Cell Line 1) | Target Kinase IC50 (µM) | Selectivity Index (Normal/Cancer) |
| PYR-001 | 2.5 ± 0.3 | 0.8 ± 0.1 (CDK2) | 12.4 |
| PYR-003 | 1.8 ± 0.2 | 0.5 ± 0.08 (PI3Kα) | 15.8 |
| ... | ... | ... | ... |
Experimental Protocols
Compound Library Preparation
This protocol describes the preparation of a pyrazole-based compound library for high-throughput screening.
Materials:
-
Pyrazole-based compound library (powder or concentrated stock)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well or 384-well polypropylene plates
-
Automated liquid handler (optional, but recommended)
-
Plate sealer
Protocol:
-
Prepare a stock solution of each pyrazole compound in DMSO, typically at a concentration of 10 mM.
-
Using an automated liquid handler or manual multichannel pipette, create intermediate plates by diluting the stock solutions in DMSO to a concentration of 1 mM.
-
Generate assay-ready plates by further diluting the intermediate plates with cell culture medium to achieve the desired final screening concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%).[9]
-
Seal the plates and store them at -20°C or -80°C until use.
Primary Screening: Cell Viability Assay (MTT Assay)
This protocol outlines a common colorimetric assay to assess the effect of the pyrazole compounds on cancer cell viability.[10][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)[3]
-
Normal human cell line (e.g., HEK293) for counter-screening
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[10]
-
Assay-ready compound plates
-
96-well flat-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed the 96-well plates with the desired cell lines at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.
-
Carefully remove the culture medium and add fresh medium containing the pyrazole compounds from the assay-ready plates. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic drug) wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Dose-Response Analysis
For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their half-maximal inhibitory concentration (IC50).[12]
Protocol:
-
Prepare serial dilutions of the hit compounds in cell culture medium, typically in a 7 to 10-point concentration range.
-
Perform the MTT assay as described above using these serial dilutions.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Secondary Assay: In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of pyrazole compounds against a specific protein kinase.[13]
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Hit compounds at various concentrations
-
Detection reagent (e.g., luminescence-based ATP detection kit)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare the kinase reaction by adding the kinase, substrate, and buffer to the wells of a 384-well plate.
-
Add the pyrazole compounds at a range of concentrations. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The experimental setup and protocols described in these application notes provide a robust framework for the systematic screening of pyrazole-based compound libraries. By following this workflow, researchers can effectively identify and characterize novel pyrazole derivatives with therapeutic potential, paving the way for further lead optimization and preclinical development.[14]
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. The Potential Targets and Mechanisms of a Carbazole and Pyrazole Containing Anticancer Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Compound Screening in Drug Discovery | KCAS Bio [kcasbio.com]
- 13. benchchem.com [benchchem.com]
- 14. chemmethod.com [chemmethod.com]
Application Notes and Protocols: 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol as a Precursor for Fused Heterocyclic Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol is a valuable bifunctional building block for the synthesis of a variety of fused heterocyclic systems. The presence of a nucleophilic amino group at the C5 position and a secondary amine within the pyrazole ring, along with a hydroxyethyl substituent at the N1 position, offers multiple reaction sites for cyclization reactions. This precursor is particularly useful for the construction of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][1][2][3]triazines, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities.[3][4][5] Fused pyrazole derivatives, in general, are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[6]
The pyrazolo[1,5-a]pyrimidine core, for instance, is a recognized pharmacophore that has been incorporated into numerous compounds targeting protein kinases, making it a privileged structure in the development of targeted cancer therapies.[1][4] Similarly, the pyrazolo[1,5-a][1][2][3]triazine system, being an isostere of purine, presents opportunities for designing molecules that can interact with purinergic receptors and enzymes involved in nucleic acid metabolism.[7]
These application notes provide an overview of the synthetic utility of this compound and present detailed protocols for its use in the synthesis of fused heterocyclic systems.
Synthetic Pathways and Logical Relationships
The primary synthetic utility of this compound lies in its reaction with 1,3-bielectrophilic reagents to construct fused six-membered rings. The following diagrams illustrate the general synthetic routes to pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][1][2][3]triazines.
References
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for High-Throughput Screening of Aminopyrazole Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyrazoles are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] This scaffold is a key component in numerous compounds targeting various enzymes and receptors, demonstrating therapeutic potential in oncology, inflammation, and infectious diseases.[1][2] Notably, aminopyrazole derivatives have emerged as potent inhibitors of various protein kinases, making them attractive candidates for drug discovery and development.[3]
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to evaluate the efficacy of aminopyrazole compounds. The described methodologies cover key biochemical and cell-based assays relevant to the typical targets of aminopyrazoles, such as protein kinases. The protocols are intended to be adaptable for screening large compound libraries and identifying promising lead candidates for further optimization.
Key Biological Targets and Signaling Pathways
Aminopyrazole derivatives have been shown to modulate the activity of several key protein kinases involved in cell signaling pathways that are often dysregulated in disease. Understanding these pathways is crucial for designing relevant screening assays and interpreting the results.
A common target class for aminopyrazoles are cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[4] Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them important targets in oncology.[4] Another significant family of kinases targeted by aminopyrazoles is the Fibroblast Growth Factor Receptors (FGFRs), which play a role in cell proliferation, differentiation, and angiogenesis.[5] Dysregulation of FGFR signaling is implicated in various cancers.[5]
Below is a simplified representation of a generic kinase signaling pathway often targeted by aminopyrazole inhibitors.
High-Throughput Screening Assays: Protocols and Data Presentation
The following sections detail protocols for various HTS assays suitable for assessing the efficacy of aminopyrazole compounds. These include biochemical assays to measure direct target engagement and inhibition, as well as cell-based assays to evaluate cellular potency and phenotypic effects.
Biochemical Assays
Biochemical assays are essential for determining the direct interaction of aminopyrazole compounds with their purified protein targets, such as kinases.[6] These assays are typically performed in a cell-free system and are highly amenable to automation and miniaturization for HTS.[7]
Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[5][8] A decrease in ATP consumption, resulting in a higher luminescence signal, indicates kinase inhibition. The Kinase-Glo® reagent contains luciferase, which catalyzes the production of light in the presence of ATP.[9]
Workflow Diagram:
Protocol:
-
Compound Plating: Prepare serial dilutions of aminopyrazole test compounds in 100% DMSO. Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-100 nL) of the compound solutions to the wells of a 384- or 1536-well white, opaque assay plate. Include positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO vehicle).
-
Enzyme and Substrate Preparation: Prepare a solution containing the purified kinase of interest (e.g., FGFR2, CDK2) and its specific substrate in a kinase reaction buffer (typically containing Tris-HCl, MgCl₂, and DTT).
-
Reaction Initiation: Dispense the kinase/substrate solution into the assay plate containing the compounds.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.
-
Signal Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ values for active compounds by fitting the data to a four-parameter logistic curve.
Data Presentation:
| Compound ID | Target Kinase | IC₅₀ (nM) |
| AP-001 | FGFR2 | 15.2 |
| AP-002 | FGFR2 | 89.7 |
| AP-003 | CDK2 | 45.3 |
| Staurosporine | CDK2 | 5.8 |
Principle: This assay measures the binding of a fluorescently labeled ligand (tracer) to a target protein.[10] When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.[4] Upon binding to the larger protein, its rotation slows, leading to an increase in polarization.[4] Test compounds that compete with the tracer for binding to the protein will cause a decrease in the FP signal.[11]
Protocol:
-
Reagent Preparation: Prepare solutions of the target protein, a fluorescently labeled tracer specific for the target's binding site, and the aminopyrazole test compounds in an appropriate assay buffer.
-
Assay Assembly: In a black, low-volume 384-well plate, add the target protein and the fluorescent tracer.
-
Compound Addition: Add the aminopyrazole compounds at various concentrations. Include controls with no compound (maximum polarization) and no protein (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measurement: Measure fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters.
-
Data Analysis: Calculate the percent displacement of the tracer for each compound concentration and determine the IC₅₀ or Kᵢ values.
Data Presentation:
| Compound ID | Target Protein | IC₅₀ (µM) |
| AP-004 | p38α Kinase | 0.8 |
| AP-005 | p38α Kinase | 3.2 |
| Known Binder | p38α Kinase | 0.1 |
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of aminopyrazole compounds in a more physiologically relevant context.[12][13] These assays can provide information on cell permeability, target engagement within the cell, and overall effects on cellular processes like proliferation and viability.[13]
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a compound to a target protein in live cells. The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the target protein acts as the energy acceptor.[14] When a test compound enters the cell and binds to the target, it displaces the tracer, leading to a decrease in the BRET signal.[14]
Workflow Diagram:
Protocol:
-
Cell Preparation: Transfect a suitable human cell line (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Seeding: Seed the transfected cells into a white, 96- or 384-well assay plate and allow them to attach overnight.
-
Compound and Tracer Addition: Treat the cells with serial dilutions of the aminopyrazole compounds. Then, add the cell-permeable fluorescent tracer at a predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period to allow for compound entry and binding equilibrium (e.g., 2 hours).
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® substrate to the wells and immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio and determine the cellular IC₅₀ values for the compounds.
Data Presentation:
| Compound ID | Cellular Target | Cellular IC₅₀ (nM) |
| AP-001 | FGFR2-NLuc | 55.4 |
| AP-002 | FGFR2-NLuc | 210.1 |
| AP-003 | CDK2-NLuc | 150.8 |
Principle: This assay assesses the effect of aminopyrazole compounds on the viability and proliferation of cancer cell lines that are dependent on the target kinase. A common method is the use of resazurin (alamarBlue®), a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[15] A decrease in fluorescence indicates a reduction in cell viability.
Protocol:
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase (e.g., a cell line with an FGFR2 fusion for an FGFR inhibitor screen) into a 96- or 384-well clear-bottom black plate. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the aminopyrazole compounds. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for a period that allows for the observation of anti-proliferative effects (e.g., 72 hours).
-
Reagent Addition: Add the resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) or EC₅₀ values.
Data Presentation:
| Compound ID | Cell Line | GI₅₀ (µM) |
| AP-001 | FGFR2-dependent cell line | 0.25 |
| AP-002 | FGFR2-dependent cell line | 1.8 |
| AP-003 | CDK2-dependent cell line | 0.9 |
Conclusion
The high-throughput screening assays detailed in these application notes provide a robust framework for the initial evaluation of aminopyrazole compound libraries. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify potent and cell-permeable inhibitors of relevant biological targets. The structured protocols and data presentation formats are designed to facilitate the systematic assessment and comparison of compound efficacy, thereby accelerating the hit-to-lead optimization process in drug discovery programs centered on the promising aminopyrazole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 5. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.co.uk [promega.co.uk]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 15. mdpi.com [mdpi.com]
Application Note: In Vitro ADMET Profiling of Substituted Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted pyrazole scaffolds are a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of therapeutic applications, including anti-inflammatory, anti-cancer, and antiviral agents.[1][2][3] The successful progression of any drug candidate from discovery to clinical use is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Unfavorable ADMET properties are a leading cause of costly late-stage failures in drug development.[1] Therefore, early in vitro ADMET profiling is essential to identify and optimize promising substituted pyrazole candidates.
This application note provides a comprehensive overview of key in vitro assays for profiling the ADMET properties of substituted pyrazole compounds. It includes detailed experimental protocols, data presentation in structured tables with representative data for this class of compounds, and visualizations of experimental workflows to guide researchers in their drug discovery efforts.
Data Presentation: In Vitro ADMET Data for Representative Pyrazole Compounds
The following tables summarize quantitative data for several key in vitro ADMET parameters for a selection of substituted pyrazole compounds and approved drugs containing a pyrazole core. This data is intended to provide a comparative overview and a frame of reference for researchers working with novel pyrazole derivatives.
Table 1: Metabolic Stability of Substituted Pyrazole Compounds in Human Liver Microsomes (HLM)
| Compound/Drug | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Data Interpretation |
| Representative Pyrazole A | 30-60 | Moderate | Moderate metabolic stability |
| Representative Pyrazole B | < 30 | High | Low metabolic stability |
| Celecoxib | - | - | Metabolized primarily by CYP2C9, with a minor contribution from CYP3A4[4][5] |
| Compound 10q | Limited metabolism | - | High metabolic stability[6][7] |
Table 2: Cytochrome P450 (CYP) Inhibition Profile of Substituted Pyrazole Compounds
| Compound/Drug | CYP Isoform | IC50 (µM) | Data Interpretation |
| Celecoxib | CYP2C9 | 20.10 | Moderate inhibitor[8] |
| Celecoxib | CYP2D6 | - | Known inhibitor[4] |
| Sulfaphenazole | CYP2C9 | - | Selective inhibitor[9] |
| Rimonabant | - | - | - |
| Dapaconazole | CYP1A2 | 3.68 | Weak inhibitor[10] |
| Dapaconazole | CYP2C9 | 0.22 | Weak inhibitor[10] |
| Dapaconazole | CYP2C19 | 0.05 | Strong inhibitor[10] |
| Dapaconazole | CYP2D6 | 0.87 | Moderate inhibitor[10] |
| Dapaconazole | CYP3A4 | 0.008-0.03 | Strong inhibitor[10] |
Table 3: Permeability of Substituted Pyrazole Compounds (Caco-2 Assay)
| Compound/Drug | Apparent Permeability (Papp, x 10⁻⁶ cm/s) | Efflux Ratio | Data Interpretation |
| Representative Pyrazole A | > 10 | < 2 | High permeability, not a P-gp substrate |
| Representative Pyrazole B | ~5 | > 2 | Moderate permeability, potential P-gp substrate |
| Celecoxib | - | - | Rapidly absorbed after oral administration[5] |
Note: High permeability is generally considered to be Papp > 10 x 10⁻⁶ cm/s, moderate permeability between 1-10 x 10⁻⁶ cm/s, and low permeability < 1 x 10⁻⁶ cm/s.[11]
Table 4: Plasma Protein Binding (PPB) of Substituted Pyrazole Compounds
| Compound/Drug | Plasma Protein Binding (%) |
| Representative Pyrazole A | 85-95% |
| Representative Pyrazole B | >96% |
| Celecoxib | ~97% |
Table 5: hERG Channel Inhibition of Substituted Pyrazole Compounds
| Compound/Drug | IC50 (µM) | % Inhibition at a given concentration | Data Interpretation |
| OXS007417 | 0.110 | - | Strong hERG affinity[12] |
| Compound 27 | - | 37% at 10 µM | Significantly reduced hERG activity[12] |
| Cisapride | 0.0999 | - | High affinity (Positive Control)[13] |
Table 6: In Vitro Cytotoxicity of Substituted Pyrazole Compounds against HepG2 Cells
| Compound | IC50 (µM) |
| Compound 5 | 13.14[14] |
| Compound 4 | 7.12[15] |
| Compound 9 | 0.18[16] |
| Compound 6a-g (range) | 1.38 - 1.99[17] |
Experimental Protocols
Detailed methodologies for the key in vitro ADMET assays are provided below. These protocols are generalized and may require optimization based on the specific properties of the test compounds and laboratory equipment.
Metabolic Stability in Human Liver Microsomes (HLM)
Principle: This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), by incubating the compound with HLMs and monitoring its disappearance over time.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (pooled)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Protocol:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
In a 96-well plate, add the HLM suspension to the phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of compound depletion.
Cytochrome P450 (CYP) Inhibition Assay
Principle: This assay determines the potential of a test compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) by measuring the formation of a specific metabolite from a known CYP substrate.
Materials:
-
Test compound stock solution
-
Human Liver Microsomes or recombinant CYP enzymes
-
Specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9)
-
NADPH regenerating system
-
Positive control inhibitors (e.g., α-Naphthoflavone for CYP1A2, Sulfaphenazole for CYP2C9)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Protocol:
-
Prepare serial dilutions of the test compound and positive control inhibitor.
-
In a 96-well plate, incubate the test compound or positive control with HLMs or recombinant enzymes and the specific probe substrate in phosphate buffer.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
After a specific incubation time, stop the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to measure the amount of metabolite formed.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity).[18]
Caco-2 Permeability Assay
Principle: This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is used to predict intestinal permeability and identify potential substrates of efflux transporters like P-glycoprotein (P-gp).
Materials:
-
Caco-2 cells
-
Transwell™ plates (e.g., 24-well)
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound solution
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Protocol:
-
Seed Caco-2 cells onto the Transwell™ inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[19]
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.
-
For apical to basolateral (A→B) permeability, add the test compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For basolateral to apical (B→A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver chamber and replenish with fresh buffer.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B). An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters.[20]
Plasma Protein Binding (PPB) Assay by Rapid Equilibrium Dialysis (RED)
Principle: This assay determines the fraction of a drug that binds to plasma proteins, which is crucial as only the unbound drug is typically pharmacologically active. The Rapid Equilibrium Dialysis (RED) method is a common high-throughput approach.
Materials:
-
Test compound stock solution
-
Plasma (human, rat, etc.)
-
Phosphate buffered saline (PBS)
-
RED device inserts and base plate
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Add the test compound to the plasma.
-
Pipette the plasma-compound mixture into one chamber of the RED insert and PBS into the other chamber, which are separated by a semipermeable membrane.
-
Assemble the RED device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, take aliquots from both the plasma and the buffer chambers.
-
Matrix-match the samples (add buffer to the plasma sample and blank plasma to the buffer sample) to ensure accurate analysis.
-
Precipitate proteins with acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS to determine the concentration of the test compound in each chamber.
-
Calculate the percentage of plasma protein binding.
hERG Safety Assay (Automated Patch Clamp)
Principle: This assay evaluates the potential of a compound to block the hERG potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Automated patch-clamp systems provide a higher throughput method for this assessment.
Materials:
-
A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells)
-
Extracellular and intracellular recording solutions
-
Test compound solutions
-
Positive control (e.g., Dofetilide, a known hERG blocker)
-
Automated patch-clamp system (e.g., QPatch, Patchliner)
Protocol:
-
Culture the hERG-expressing cells to the appropriate confluency.
-
Prepare a single-cell suspension for the automated patch-clamp system.
-
The system will automatically establish a whole-cell patch-clamp configuration.
-
Apply a specific voltage protocol to elicit the characteristic hERG tail current.
-
Record the baseline hERG current in the vehicle control solution.
-
Apply a range of concentrations of the test compound and the positive control to the cells.
-
Measure the hERG current at each concentration after a steady-state effect is reached.
-
Calculate the percentage of current inhibition at each concentration and determine the IC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium
-
Test compound stock solution
-
MTT solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that reduces cell viability by 50%).
Mandatory Visualization
Caption: Overview of the in vitro ADMET profiling workflow for substituted pyrazole compounds.
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Experimental workflow for the Cytochrome P450 (CYP) inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of celecoxib on agomelatine metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00275J [pubs.rsc.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Cell-Based Assays for 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol is a member of the pyrazole class of heterocyclic compounds. Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibition properties.[1][2][3][4] Specifically, 5-aminopyrazole derivatives have been investigated as potent inhibitors of various kinases, such as p38 MAP kinase and Bruton's Tyrosine Kinase (BTK), and have shown cytotoxic effects against multiple cancer cell lines.[2][5]
Given the therapeutic potential of this compound class, a systematic approach to developing cell-based assays is crucial for characterizing the biological activity of this compound. This document provides a detailed workflow, from initial cytotoxicity screening to mechanism of action studies, to guide researchers in evaluating its potential as a therapeutic agent. The protocols are designed to be adaptable to standard laboratory settings.
Section 1: General Assay Workflow
A tiered approach is recommended to efficiently characterize the compound. This workflow begins with broad screening to determine general bioactivity and progresses to more focused assays to elucidate the specific mechanism of action (MoA).
Caption: General workflow for characterizing the biological activity of the test compound.
Section 2: Experimental Protocols
Protocol 2.1: Cell Viability and Cytotoxicity using MTS Assay
This primary assay determines the dose-dependent effect of the compound on the metabolic activity and viability of cancer cells. The MTS assay is a colorimetric method where mitochondrial dehydrogenases in viable cells reduce the MTS tetrazolium compound to a soluble formazan product.[6] Pyrazole derivatives are frequently evaluated for cytotoxicity using this or the similar MTT assay.[6][7][8][9]
Materials:
-
Cell Line: MCF-7 (breast adenocarcinoma) or A549 (lung carcinoma). These are common lines used for screening pyrazole derivatives.[7][9]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound (Test Compound).
-
Dimethyl sulfoxide (DMSO), sterile.
-
96-well clear, flat-bottom cell culture plates.
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).
-
Multi-channel pipette and plate reader (490 nm absorbance).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 2-fold serial dilution series in complete medium, starting from 200 µM down to 0.78 µM (for a final in-well concentration of 100 µM to 0.39 µM). Include a vehicle control (0.5% DMSO in medium) and a no-cell blank control.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2.2: Apoptosis Detection using Caspase-Glo® 3/7 Assay
If the compound shows significant cytotoxicity, this assay determines if the mechanism of cell death is apoptosis. Caspases 3 and 7 are key executioner caspases in the apoptotic pathway. Pyrazole derivatives have been shown to induce apoptosis in cancer cells.[6]
Materials:
-
Cells seeded and treated in a 96-well white-walled, clear-bottom plate as described in Protocol 2.1.
-
Caspase-Glo® 3/7 Assay System.
-
Plate-reading luminometer.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 2.1, using a white-walled plate suitable for luminescence. Treat cells with the compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 2 minutes. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the blank wells.
-
Calculate the fold change in caspase activity relative to the vehicle control.
-
Section 3: Mechanism of Action (MoA) Studies
Based on literature, 5-aminopyrazole scaffolds are known inhibitors of protein kinases.[2][5] A plausible MoA for this compound is the inhibition of a key signaling pathway involved in cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways. Western blotting can be used to assess the phosphorylation status of key proteins in these pathways.
Caption: Hypothetical inhibition of the RAF kinase within the MAPK/ERK signaling pathway.
Protocol 3.1: Western Blot for Phospho-ERK1/2
This protocol assesses the compound's effect on the MAPK/ERK pathway by measuring the phosphorylation level of ERK1/2, a key downstream kinase.
Materials:
-
Cells cultured in 6-well plates.
-
Test compound, vehicle (DMSO), and a known MEK inhibitor (e.g., U0126) as a positive control.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-Phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total-ERK1/2.
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the test compound (at 1x and 2x IC₅₀), vehicle, and positive control for a relevant time (e.g., 6, 12, or 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, collect lysates, and centrifuge to pellet debris.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-Total-ERK antibody to ensure equal protein loading.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the Total-ERK signal for each sample. Compare the normalized values of treated samples to the vehicle control.
Section 4: Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Cytotoxicity of this compound
| Cell Line | Compound | Treatment Duration (h) | IC₅₀ (µM) ± SD |
|---|---|---|---|
| MCF-7 | Test Compound | 48 | 14.5 ± 1.2 |
| A549 | Test Compound | 48 | 21.8 ± 2.5 |
| MCF-7 | Doxorubicin (Control) | 48 | 0.8 ± 0.1 |
| A549 | Doxorubicin (Control) | 48 | 1.1 ± 0.2 |
Table 2: Apoptosis Induction in MCF-7 Cells
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) ± SD |
|---|---|---|
| Vehicle (0.5% DMSO) | - | 1.0 ± 0.1 |
| Test Compound | 7.25 (0.5x IC₅₀) | 2.1 ± 0.3 |
| Test Compound | 14.5 (1x IC₅₀) | 4.5 ± 0.5 |
| Test Compound | 29.0 (2x IC₅₀) | 6.8 ± 0.7 |
| Staurosporine (1 µM) | 1 | 9.2 ± 0.9 |
Table 3: Effect on ERK Phosphorylation in MCF-7 Cells (24h Treatment)
| Treatment | Concentration (µM) | Relative p-ERK/Total-ERK Level (Normalized to Vehicle) |
|---|---|---|
| Vehicle (0.5% DMSO) | - | 1.00 |
| Test Compound | 14.5 | 0.45 |
| Test Compound | 29.0 | 0.18 |
| U0126 (10 µM) | 10 | 0.05 |
Section 5: Visualization of Assay Logic
Caption: Decision tree for interpreting assay results and guiding further investigation.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Amino-methyl-pyrazolyl)ethanols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(amino-methyl-pyrazolyl)ethanols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 2-(amino-methyl-pyrazolyl)ethanols?
A1: The most prevalent byproducts are regioisomers resulting from the non-selective N-alkylation of the pyrazole ring. When an unsymmetrical pyrazole is used as a starting material, the alkylating agent (e.g., 2-bromoethanol or an epoxide) can react with either of the two nitrogen atoms, leading to a mixture of N1 and N2 isomers.[1][2] Other potential, though less commonly reported, byproducts can include:
-
O-alkylation products: If the ethanol side chain is introduced using a haloethanol under basic conditions, the hydroxyl group of the product can potentially be alkylated, leading to ether formation.
-
Dimerization products: Intermolecular reactions between two molecules of the pyrazolyl ethanolamine can potentially occur, especially at higher temperatures.[3]
-
Byproducts from protecting group manipulation: If the amino-methyl group is protected during the synthesis, incomplete deprotection or side reactions during the deprotection step can lead to impurities.[4][5]
Q2: How can I control the regioselectivity of N-alkylation to favor the desired isomer?
A2: Controlling the N1 versus N2 selectivity is a significant challenge in pyrazole chemistry. The outcome is influenced by both steric and electronic factors.
-
Steric Hindrance: Bulky substituents on the pyrazole ring can direct the alkylation to the less sterically hindered nitrogen atom. Similarly, using a bulkier alkylating agent can enhance selectivity.[6][7]
-
Solvent and Base: The choice of solvent and base can influence the regioselectivity. Aprotic polar solvents like DMF or DMSO are commonly used. The base (e.g., NaH, K₂CO₃, Cs₂CO₃) should be strong enough to ensure complete deprotonation of the pyrazole.[8]
-
Protecting Groups: Introducing a removable protecting group on one of the pyrazole nitrogens can direct the alkylation to the other nitrogen.[9][10]
Q3: What are the recommended analytical techniques to identify and quantify the byproducts?
A3: A combination of chromatographic and spectroscopic methods is essential for the analysis of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. To definitively distinguish between N1 and N2 isomers, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between the protons of the ethanol side chain and the substituents on the pyrazole ring.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from its isomers and other impurities, allowing for quantification of the product distribution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, enabling the determination of the molecular weights of the various components in the reaction mixture.[13][14]
Troubleshooting Guides
Issue 1: Low Yield of the Desired 2-(Amino-methyl-pyrazolyl)ethanol
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction: Use TLC or LC-MS to track the consumption of the starting materials.[2] - Increase reaction time and/or temperature: Some N-alkylation reactions can be slow and may require prolonged heating.[1] - Optimize base and solvent: Ensure the pyrazole is fully deprotonated by using a sufficiently strong and soluble base. Aprotic polar solvents like DMF or DMSO often give better results than protic solvents like ethanol.[8] |
| Poor quality of starting materials | - Verify purity: Use high-purity pyrazole starting material and alkylating agents. Hydrazine derivatives, if used in the pyrazole ring synthesis, can degrade over time.[8] |
| Side reactions | - Control temperature: Elevated temperatures can sometimes lead to dimerization or other unwanted side reactions.[3] - Use of protecting groups: If the amino-methyl group is reacting, consider using a suitable protecting group like Boc or Cbz during the N-alkylation step.[4][5][15] |
Issue 2: Formation of an Inseparable Mixture of N1 and N2 Regioisomers
| Potential Cause | Troubleshooting Steps |
| Similar reactivity of the two pyrazole nitrogens | - Modify the pyrazole substrate: Introduce a sterically demanding group at a position adjacent to one of the nitrogen atoms to hinder its reactivity. - Vary the alkylating agent: Experiment with different leaving groups on the ethanol precursor (e.g., bromo, iodo, tosyl) as this can sometimes influence selectivity. - Change the reaction conditions: Systematically vary the solvent, base, and temperature to find conditions that favor the formation of one isomer. |
| Purification challenges | - Chromatography optimization: Explore different stationary phases (e.g., silica gel, alumina, reverse-phase) and solvent systems for column chromatography. - Preparative HPLC: For difficult separations, preparative HPLC can be an effective, albeit more expensive, purification method. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with 2-Bromoethanol
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted amino-methyl-pyrazole (1.0 eq.) in anhydrous DMF.
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1-1.5 eq.), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 2-bromoethanol (1.1-1.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to a specified temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to separate the regioisomers and other byproducts.
Visualizations
Caption: Synthetic pathway for 2-(amino-methyl-pyrazolyl)ethanols.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Pyrazole Derivatives by Reverse-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying pyrazole derivatives using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of pyrazole derivatives by RP-HPLC.
| Issue | Question | Possible Causes | Suggested Solutions |
| Poor Peak Shape | Q1: Why are my peaks tailing? | - Secondary Interactions: Basic pyrazole nitrogen atoms can interact with acidic residual silanol groups on the silica-based column packing, causing peak tailing.[1][2][3] - Column Overload: Injecting too much sample can lead to peak distortion.[4] - Column Degradation: The column may have a void or a partially blocked frit.[2][5] - Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the pyrazole derivative, the compound may exist in both ionized and non-ionized forms, leading to tailing.[3] | - Modify Mobile Phase: Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress the ionization of silanol groups.[6][7] Operating at a lower pH (around 3) can also help.[2] - Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[4] - Use a Different Column: Employ an end-capped column or a column with a different stationary phase (e.g., one with lower silanol activity) to minimize secondary interactions.[2][8] - Column Maintenance: If a void is suspected, reverse-flush the column (if the manufacturer allows). Replace the column if necessary.[2] |
| Q2: Why are my peaks splitting or showing shoulders? | - Injection Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1] - Column Contamination: Strongly retained impurities from previous injections can accumulate on the column. - Co-elution: Two or more compounds may be eluting at very similar retention times. | - Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[7] - Column Washing: Implement a column wash step with a strong solvent (e.g., 100% acetonitrile) between runs to remove contaminants.[1] - Optimize Separation: Adjust the mobile phase composition or gradient to improve the resolution between co-eluting peaks.[9][10] | |
| Poor Resolution | Q3: How can I improve the separation between my pyrazole derivative and impurities? | - Suboptimal Mobile Phase Composition: The ratio of aqueous to organic solvent may not be ideal for separation. - Inadequate Method: An isocratic elution may not be sufficient for complex samples. - Low Column Efficiency: The column may be old, or the particle size may be too large. | - Adjust Mobile Phase Strength: In reversed-phase, decreasing the amount of organic solvent (e.g., acetonitrile, methanol) will increase retention and may improve resolution.[10] - Develop a Gradient Method: A gradient elution, where the organic solvent concentration is increased over time, can improve the separation of compounds with different polarities.[11] - Increase Column Efficiency: Use a longer column or a column with a smaller particle size to increase the number of theoretical plates.[9] - Change Organic Modifier: Switching from acetonitrile to methanol or vice versa can alter selectivity and improve resolution. |
| Retention Time Variability | Q4: Why are the retention times of my peaks shifting between injections? | - Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time shifts.[5] An error of 1% in the organic solvent can change retention times by 5-15%.[5] - Column Temperature Fluctuations: Changes in column temperature can affect retention times.[5] - Column Equilibration: Insufficient time for the column to equilibrate between gradient runs can lead to inconsistent retention. | - Precise Mobile Phase Preparation: Prepare mobile phases gravimetrically for better accuracy. Ensure thorough mixing and degassing.[5] - Use a Column Oven: Maintain a constant column temperature using a column thermostat.[5] - Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate with the initial mobile phase conditions before the next injection. |
| Compound Stability | Q5: My pyrazole derivative seems to be degrading during purification. What can I do? | - Hydrolysis: Ester or other labile functional groups on the pyrazole derivative may be susceptible to hydrolysis under acidic or basic conditions.[12] - Oxidation: The pyrazole ring or its substituents may be sensitive to oxidation.[12] - Photodegradation: Exposure to UV light can cause degradation of some pyrazole compounds.[12] | - pH Control: Use buffers to maintain a stable pH and avoid harsh acidic or basic conditions if your compound is sensitive.[13] - Use Fresh Solvents: Use high-purity, HPLC-grade solvents and prepare mobile phases fresh daily to minimize dissolved oxygen and other contaminants. - Protect from Light: Use amber vials for sample collection and storage to protect light-sensitive compounds.[14] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a purification method for a novel pyrazole derivative?
A1: A good starting point is to use a C18 column with a scouting gradient.[15] Begin with a mobile phase of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[6][8] A typical scouting gradient runs from 5% to 95% B over 10-20 minutes.[11][15] This will help determine the approximate organic solvent concentration needed to elute your compound.
Q2: Should I use an isocratic or gradient elution for my purification?
A2: If your sample contains components with a wide range of polarities, a gradient elution is generally more effective for achieving good separation in a reasonable amount of time.[11] Isocratic elution is suitable for simpler mixtures where all components elute relatively close to each other.[7]
Q3: What are the most common mobile phases used for pyrazole derivative purification?
A3: The most common mobile phases are mixtures of water and an organic solvent, typically acetonitrile or methanol.[13] To improve peak shape and reproducibility, additives such as trifluoroacetic acid (TFA) or formic acid are often included at a concentration of 0.1%.[6][7]
Q4: How do I prepare my sample for injection?
A4: Dissolve your crude pyrazole derivative in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition.[7] The sample solution should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or instrument.[6]
Experimental Protocols
Protocol 1: Generic Scouting Gradient Method for Pyrazole Derivatives
This protocol is designed as a starting point for method development.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.[6]
-
Injection Volume: 10 µL.[6]
-
Detection: UV at 254 nm (or the λmax of your compound).[6]
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Protocol 2: Isocratic Method for a Known Pyrazoline Derivative
This protocol is an example of a validated isocratic method for a specific pyrazoline derivative.[7]
-
Column: Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: 20:80 (v/v) mixture of 0.1% Trifluoroacetic Acid in water and Methanol.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 °C.[7]
-
Injection Volume: 5 µL.[7]
-
Detection: UV at 206 nm.[7]
Quantitative Data Summary
The following table summarizes typical chromatographic parameters from published methods for pyrazole derivatives.
| Compound Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |
| Pyrazole | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | 1.0 | Not Specified | ~3 |
| Pyrazoline Derivative | Eclipse XDB C18 (150mm x 4.6mm, 5µm) | 0.1% TFA in Water:Methanol (20:80) | 1.0 | 206 | 5.6 |
| Pyrazolone Derivative | Luna 5µ C18 (250 x 4.80 mm) | Acetonitrile:Water (90:10) | 0.8 | 237 | Not Specified |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Workflow for reverse-phase HPLC method development.
Caption: Potential degradation pathways for pyrazole derivatives.
References
- 1. agilent.com [agilent.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. ijcpa.in [ijcpa.in]
- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. mastelf.com [mastelf.com]
- 12. benchchem.com [benchchem.com]
- 13. veeprho.com [veeprho.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Optimizing reaction conditions for the synthesis of N-substituted pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of N-substituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of N-substituted pyrazoles?
The most frequent challenges include low product yields, the formation of difficult-to-separate regioisomers (N1 and N2 isomers), and the occurrence of side reactions. Purification of the final product can also be problematic due to similar polarities of the isomers.[1][2][3]
Q2: How does the choice of base and solvent affect the regioselectivity of N-alkylation?
The base and solvent system plays a crucial role in directing the alkylation to the desired nitrogen atom of the pyrazole ring. Generally, using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) or sodium hydride (NaH) in tetrahydrofuran (THF) favors the formation of the N1-alkylated product.[1] These conditions promote the generation of the pyrazolate anion, and the subsequent alkylation is often directed to the less sterically hindered N1 position.
Q3: What strategies can be employed to favor the formation of the N2-alkylated isomer?
While N1-alkylation is often thermodynamically favored, certain conditions can promote N2-alkylation. The use of a magnesium-based catalyst, such as MgBr₂, has been shown to increase the yield of the N2-alkylated (1-alkyl-5-substituted) pyrazole isomer.[1]
Q4: Can N-arylation of pyrazoles be achieved under mild conditions?
Yes, copper-catalyzed N-arylation reactions provide an effective method for synthesizing N-aryl pyrazoles under relatively mild conditions. Using a catalyst system derived from copper(I) iodide (CuI) and a diamine ligand allows for the coupling of pyrazoles with aryl iodides or bromides, tolerating a variety of functional groups.[4][5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Substituted Pyrazole
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.
-
Poor Nucleophilicity of Pyrazole: The pyrazole starting material may not be sufficiently activated.
-
Side Reactions: The formation of undesired side products consumes the starting materials.
-
Decomposition of Reagents or Products: The reagents or the desired product might be unstable under the reaction conditions.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and determine the optimal reaction time.[1]
-
Optimize Base and Solvent: The choice of base is critical. For N-alkylation, strong bases like NaH can be more effective than weaker bases like K₂CO₃ in deprotonating the pyrazole. The solvent should be anhydrous to prevent quenching of the base.
-
Adjust Temperature: Gradually increase the reaction temperature. Some reactions may require heating to proceed at a reasonable rate. However, be cautious as higher temperatures can sometimes lead to increased side product formation.
-
Vary the Alkylating/Arylating Agent: If possible, try a more reactive alkylating (e.g., iodide vs. bromide) or arylating agent.
Issue 2: Formation of a Mixture of N1 and N2 Regioisomers
Possible Causes:
-
Similar Steric and Electronic Environment of the Two Nitrogen Atoms: In substituted pyrazoles, the electronic and steric differences between the two nitrogen atoms might be small, leading to a mixture of products.
-
Reaction Conditions Favoring Both Isomers: The chosen reaction conditions may not be selective enough to favor one isomer significantly over the other.
Troubleshooting Steps:
-
Modify the Base and Solvent System: As detailed in the table below, the base and solvent combination is a key factor in controlling regioselectivity. Experiment with different combinations to favor the desired isomer.[1]
-
Steric Hindrance: Employ a sterically bulky alkylating agent, which will preferentially attack the less hindered N1 position.[1]
-
Catalyst Selection: For N-arylation, the choice of ligand for the copper catalyst can influence regioselectivity. For N-alkylation, specific catalysts like MgBr₂ can favor the N2 isomer.[1]
-
pH Control: The pH of the reaction medium can influence which nitrogen atom of a substituted hydrazine acts as the initial nucleophile in pyrazole synthesis from 1,3-dicarbonyls.[2]
Issue 3: Difficulty in Separating N1 and N2 Isomers
Problem: The synthesized N1 and N2 isomers have very similar polarities, making their separation by standard column chromatography challenging.[1]
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Solvent System Exploration: Experiment with a wide range of solvent systems with varying polarities. Sometimes, adding a small amount of a third solvent (e.g., dichloromethane) can improve separation.[1]
-
Stationary Phase Variation: If silica gel is not effective, consider using other stationary phases like alumina or reverse-phase silica.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For small-scale separations where high purity is crucial, preparative HPLC can be a powerful tool.[1]
-
Crystallization: Attempt to selectively crystallize one of the isomers from a suitable solvent or solvent mixture.
-
Derivatization: If the isomers contain a suitable functional group, they can be derivatized to compounds with different physical properties, facilitating separation. The original functional group can then be regenerated.
-
Acid-Base Extraction: One method for purification involves dissolving the pyrazole in a suitable solvent and treating it with an inorganic or organic acid to form the acid addition salt, which can then be separated by crystallization.[6]
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Pyrazole N-Alkylation
| Target Isomer | Base | Solvent | Alkylating Agent Characteristics | Expected Outcome |
| N1-Alkylated | K₂CO₃ | DMSO | Sterically demanding | Increased yield of the N1 isomer[1] |
| N1-Alkylated | NaH | THF | Standard alkyl halides | Favors N1-alkylation[1] |
| N2-Alkylated | - | - | Use of a magnesium-based catalyst (e.g., MgBr₂) | Increased yield of the N2 isomer[1] |
Table 2: Optimization of N-Arylation of Pyrazoles using Copper-Diamine Catalysis [4]
| Arylating Agent | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Aryl Iodide | N,N'-Dimethylethylenediamine | K₃PO₄ | Toluene | 110 | Good to Excellent |
| Aryl Bromide | N,N'-Dimethylethylenediamine | Cs₂CO₃ | Dioxane | 110 | Good |
| Hindered Aryl Halide | N,N'-Dimethylethylenediamine | K₃PO₄ | Toluene | 110 | Moderate to Good |
Experimental Protocols
General Protocol for N-Alkylation of 3-Methylpyrazole: [1]
-
To a solution of 3-methylpyrazole (1.0 equivalent) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired alkylating agent (1.1 equivalents) to the suspension.
-
Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Copper-Diamine-Catalyzed N-Arylation of Pyrazoles: [4]
-
In a glovebox, add CuI (5 mol %), the pyrazole (1.2 equivalents), and K₃PO₄ (2.0 equivalents) to a screw-cap test tube.
-
Add the aryl halide (1.0 equivalent) and N,N'-dimethylethylenediamine (10 mol %).
-
Add anhydrous toluene as the solvent.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 110 °C for the specified time.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Troubleshooting low yields in pyrazole synthesis from hydrazine and diketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazoles from hydrazines and 1,3-diketones, a reaction commonly known as the Knorr pyrazole synthesis. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Low Pyrazole Yields
Low yields in pyrazole synthesis can arise from various factors, from the quality of starting materials to the reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Product Formation
-
Possible Cause: Poor quality of starting materials.
-
Recommendation: Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure.[1] Impurities can lead to side reactions, diminishing the yield and complicating the purification process.[1] Hydrazine derivatives can degrade over time; it is advisable to use a freshly opened or purified reagent.[1]
-
Possible Cause: Suboptimal reaction stoichiometry.
-
Recommendation: Verify the stoichiometry of the reactants. In some instances, employing a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Possible Cause: Inadequate reaction conditions.
-
Recommendation: Optimize the reaction temperature, time, solvent, and pH.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can aid in determining the optimal reaction duration.[1] Some reactions benefit from elevated temperatures, while for others, room temperature is sufficient.[2]
-
Possible Cause: Lack of a necessary catalyst.
-
Recommendation: While many pyrazole syntheses proceed without a catalyst, some reactions require one to proceed effectively.[2] Lewis acids like lithium perchlorate have been shown to be effective catalysts.[2]
Issue 2: Formation of Multiple Products (Regioisomers)
-
Possible Cause: Use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.
-
Recommendation: The formation of regioisomeric mixtures is a common challenge in these cases. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
-
Solvent Choice: Aprotic dipolar solvents like DMF, NMP, or DMAc have been shown to provide better regioselectivity compared to polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[3]
-
pH Control: Acidic conditions may favor the formation of one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance: Bulky substituents on either the diketone or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
-
Issue 3: Discoloration of the Reaction Mixture
-
Possible Cause: Formation of colored impurities.
-
Recommendation: Discoloration is frequently observed, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself.[1]
-
Addition of a Mild Base: If using a hydrazine salt, the addition of a mild base such as sodium acetate can be beneficial to neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification: Techniques like treating the crude product with activated charcoal can help adsorb colored impurities.[4] Recrystallization is also an effective method for purification.[1][5]
-
Issue 4: Difficulty in Product Purification
-
Possible Cause: Presence of unreacted starting materials or byproducts.
-
Recommendation:
-
Unreacted Diketone: Can often be removed by column chromatography.[4]
-
Unreacted Hydrazine: Can be removed by an acidic wash during the workup, as it will form a water-soluble salt.[4]
-
Purification Methods: Besides column chromatography, other effective purification techniques include recrystallization and acid-base extraction.[4][5] Pyrazoles are weakly basic and can be protonated with an acid to form a salt, allowing for their extraction into an aqueous acidic phase.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time for pyrazole synthesis? A1: The reaction time can vary significantly depending on the specific reactants and conditions, from a few minutes to several hours.[6] It is highly recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal time for completion.[1]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity? A2: The formation of regioisomers is a common issue with unsymmetrical diketones.[1] To improve regioselectivity, you can try changing the solvent to an aprotic dipolar solvent like DMF or DMAc, which has been shown to favor the formation of one isomer.[3] Adjusting the pH of the reaction mixture can also influence the isomeric ratio.[1]
Q3: My reaction mixture has turned dark brown. Is this normal and how can I get a clean product? A3: Discoloration is a frequent observation, often due to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts.[1] Adding a mild base like sodium acetate can help.[1] For purification, you can try recrystallization or treating your crude product with activated charcoal.[4][5]
Q4: What is the best way to purify my pyrazole product? A4: The best purification method depends on the nature of the impurities. Common and effective methods include column chromatography on silica gel, recrystallization from a suitable solvent like ethanol, and acid-base extraction.[1][4][5]
Q5: Can I run this reaction without a catalyst? A5: In many cases, the reaction proceeds without a catalyst. However, for some substrates, a catalyst is necessary to achieve a good yield.[2] Both acid and base catalysis can be employed depending on the specific reactants.
Data Presentation
Table 1: Effect of Catalyst on Pyrazole Synthesis Yield
| Catalyst | Yield (%) | Reference |
| Cu(OTf)2 | 60 | [2] |
| Fe(OTf)3 | 0 | [2] |
| Lithium perchlorate | Good to excellent | [2] |
| NaCoMo | up to 99 | [2] |
Table 2: Influence of Solvent on Pyrazole Synthesis Yield
| Solvent | Yield (%) | Reference |
| Toluene | Higher | [2] |
| THF | Lower | [2] |
| Dioxane | Lower | [2] |
| Ethylene glycol | 70-95 | [2] |
Experimental Protocols
General Protocol for Pyrazole Synthesis (Knorr Synthesis)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-diketone (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or an aprotic dipolar solvent like DMF).
-
Hydrazine Addition: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using a hydrazine salt, consider adding a mild base like sodium acetate (1-1.2 equivalents).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux). Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1] An acidic wash can be employed during the workup to remove unreacted hydrazine.[4]
One-Pot Synthesis of Pyrazoles from Ketones and Acid Chlorides
This method avoids the isolation of the intermediate 1,3-diketone.[7][8]
-
Diketone Formation: Dissolve the ketone (2 mmol) in dry toluene (5 mL) in a screw-cap vial under a nitrogen atmosphere and cool to 0°C. Add LiHMDS (2.1 mL, 1.0 M in THF, 2.1 mmol) and stir for approximately 1 minute. Add the acid chloride (1 mmol) in one portion.
-
Quenching: Remove the vial from the ice bath, allow it to stand for 1 minute, and then add acetic acid (2 mL).
-
Cyclization: Add ethanol (10 mL) and THF (5 mL) to form a homogeneous mixture. Add hydrazine hydrate (2 mL, 1.1 g, 34.3 mmol) and allow the mixture to auto-reflux for 5 minutes, or until LCMS indicates complete consumption of the diketone.
-
Workup and Purification: Pour the resulting solution into 1.0 M NaOH solution and extract with ethyl acetate. Wash the organic fraction with brine, dry over Na2SO4, and evaporate the solvent under reduced pressure. Purify the crude product as needed.
Visualizations
Caption: A general experimental workflow for the synthesis of pyrazoles.
Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.
Caption: A simplified reaction pathway for pyrazole synthesis from a diketone and hydrazine.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Resolving Regioisomer Mixtures in Pyrazole N-Alkylation
Welcome to the Technical Support Center for pyrazole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for resolving regioisomeric mixtures encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole N-alkylation, and why is their separation important?
A1: In the N-alkylation of unsymmetrically substituted pyrazoles, regioisomers are products that have the same molecular formula but differ in the position of the alkyl group on the two different nitrogen atoms of the pyrazole ring (N1 and N2).[1] Controlling the formation and separation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[2] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors that influence regioselectivity in pyrazole N-alkylation?
A2: The regiochemical outcome of pyrazole N-alkylation is determined by a delicate balance of several factors:
-
Steric Effects: The steric bulk of substituents on the pyrazole ring (at positions C3 and C5) and on the alkylating agent is a primary determinant. Alkylation generally favors the less sterically hindered nitrogen atom.[1][3]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[3][4]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact regioselectivity.[4][5] For instance, using sodium hydride instead of potassium carbonate has been shown to prevent the formation of regioisomeric products in certain cases.[4]
-
Alkylating Agent: The nature of the electrophile is crucial. Sterically demanding alkylating agents, such as α-halomethylsilanes, have been developed to achieve high selectivity for the N1 position.[1][6]
Q3: Which analytical techniques are most effective for identifying and quantifying pyrazole regioisomers?
A3: A combination of chromatographic and spectroscopic techniques is typically employed:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to determine the presence of multiple components in a reaction mixture, indicating the formation of regioisomers.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying regioisomers, as the different electronic environments of the protons and carbons in each isomer will result in distinct chemical shifts and coupling constants.[8][9] Advanced 2D NMR techniques like NOESY can be used to definitively assign the structure by identifying through-space interactions between the alkyl group and substituents on the pyrazole ring.[8][10] For fluorinated pyrazoles, ¹⁹F NMR can be used to determine the ratio of regioisomers.[4]
-
Mass Spectrometry (MS): Mass spectrometry can confirm that the products are isomers by showing they have the same mass-to-charge ratio. Fragmentation patterns may also differ between regioisomers, aiding in their identification.[8]
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural determination of a specific regioisomer.[10]
Troubleshooting Guides
Problem 1: My N-alkylation reaction produced a mixture of regioisomers that are difficult to separate by standard column chromatography.
-
Possible Cause: The regioisomers have very similar polarities, leading to poor separation on silica gel.
-
Suggested Solutions:
-
Optimize Chromatographic Conditions: Systematically screen different solvent systems (eluents) using TLC to maximize the difference in Rf values between the two isomers.[11] Consider using a gradient elution. If standard silica gel is ineffective, try alternative stationary phases like alumina or reversed-phase silica.[7]
-
Fractional Crystallization: If the isomers are solid, fractional crystallization can be an effective separation method, provided they have different solubilities in a particular solvent system.[7][12] This involves a series of recrystallization steps to enrich one isomer.
-
Derivatization: In some cases, the mixture of isomers can be reacted to introduce a new functional group that alters their physical properties, allowing for easier separation. The directing group can then be removed in a subsequent step.[7]
-
Problem 2: I am trying to synthesize a specific regioisomer, but the reaction is not selective. How can I improve the regioselectivity?
-
Possible Cause: The reaction conditions do not sufficiently differentiate between the two nitrogen atoms of the pyrazole ring.
-
Suggested Solutions:
-
Modify Reaction Conditions: The choice of base and solvent can have a profound effect on regioselectivity.[5] For example, the combination of NaH in a non-polar solvent like DME or THF can favor N1-alkylation.[1][4]
-
Change the Alkylating Agent: Employing a sterically bulkier alkylating agent can increase selectivity by favoring attack at the less hindered nitrogen atom.[1][6]
-
Use of Fluorinated Alcohols as Solvents: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation, which can be a precursor step to N-alkylation.[13]
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Regioisomeric Ratio of N-Alkylated Pyrazoles
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 3-CF₃-5-acetyl-pyrazole | Ethyl iodoacetate | K₂CO₃ | MeCN | 1:1 | [4] |
| 3-(pyridin-2-yl)-5-CF₃-pyrazole | Ethyl iodoacetate | NaH | DME-MeCN | N1 exclusive | [4] |
| 3-phenyl-1H-pyrazole | (chloromethyl)trimethylsilane | K₂CO₃ | DMF | >99:1 (N1) | [6] |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH | THF | >99:1 (N1) | [14] |
| 3-tert-butyl-1H-indazole | Cs₂CO₃ | DMF | rt | >99:1 (N1) | [14] |
Note: The N1 and N2 positions are assigned based on standard pyrazole nomenclature.
Experimental Protocols
Protocol 1: Separation of Pyrazole Regioisomers by Column Chromatography
This protocol provides a general procedure for the separation of a mixture of two pyrazole regioisomers using silica gel column chromatography.[10][11]
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (for flash chromatography)
-
A series of solvents for eluent screening (e.g., hexanes, ethyl acetate, dichloromethane)
-
Glass column, collection tubes, and other standard chromatography equipment
Methodology:
-
TLC Analysis: Perform a thorough screening of solvent systems using TLC to identify an eluent that provides the best possible separation between the two isomer spots (aim for a ΔRf > 0.1). Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
Column Packing: Prepare a silica gel slurry in the chosen non-polar solvent and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude regioisomer mixture in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.
-
Elution: Begin eluting the column with the optimized solvent system. If a single solvent system does not provide adequate separation, a gradient elution (gradually increasing the polarity of the eluent) can be employed.
-
Fraction Collection: Collect fractions in separate test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure to obtain the purified regioisomer.
Protocol 2: Characterization of Regioisomers by NMR Spectroscopy
This protocol outlines the general steps for characterizing pyrazole regioisomers using NMR spectroscopy.[8][9]
Materials:
-
Purified regioisomer samples
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of each purified regioisomer in about 0.6-0.7 mL of a suitable deuterated solvent in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum for each isomer. Pay close attention to the chemical shifts and multiplicities of the pyrazole ring protons and the protons of the newly introduced alkyl group.
-
¹³C NMR Acquisition: Obtain a ¹³C NMR spectrum for each isomer to observe the chemical shifts of the carbon atoms in the pyrazole ring and substituents.
-
2D NMR (NOESY/ROESY): For unambiguous structural assignment, perform a 2D NOESY or ROESY experiment. This will show through-space correlations between protons. For example, a correlation between the protons of the N-alkyl group and a substituent at the C5 position would confirm the N1-alkylated isomer.
-
Data Analysis: Compare the spectra of the two isomers. The differences in chemical shifts will confirm the presence of two distinct regioisomers, and the NOESY/ROESY data will allow for the definitive assignment of each structure.
Visualizations
Caption: Workflow for the resolution and characterization of pyrazole N-alkylation regioisomers.
Caption: Troubleshooting decision tree for resolving issues with pyrazole regioisomer mixtures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Stability issues of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol in solution
This technical support center provides guidance on the stability of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol in solution. The information is intended for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1]
Q2: What solvents are suitable for dissolving this compound?
A2: The compound is expected to be soluble in polar protic solvents such as ethanol, methanol, and water, as well as polar aprotic solvents like DMSO and DMF. The choice of solvent may impact the stability of the compound in solution.
Q3: What are the potential degradation pathways for this compound in solution?
A3: Based on the structure, which includes an amino group and a pyrazole ring, potential degradation pathways include oxidation and hydrolysis. The amino group is susceptible to oxidation, which can lead to the formation of colored degradation products.[2] The pyrazole ring itself is generally stable but can be susceptible to cleavage under harsh conditions.
Q4: How does pH affect the stability of this compound solutions?
A4: The stability of the compound is expected to be pH-dependent. The amino group can be protonated at acidic pH, which may offer some protection against oxidation. However, strongly acidic or basic conditions may promote hydrolysis of the molecule. It is crucial to determine the optimal pH range for your specific application.
Q5: Is this compound sensitive to light?
A5: Many heterocyclic compounds exhibit photosensitivity. To minimize potential photodegradation, it is recommended to prepare and store solutions in amber vials or protect them from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution turns yellow/brown over time. | Oxidation of the 5-amino group. | Prepare fresh solutions before use. Store stock solutions at low temperatures (2-8°C) and protect from light. Consider de-gassing solvents or adding antioxidants if compatible with the experimental setup. |
| Loss of compound potency or inconsistent results. | Degradation of the compound in solution. | Perform a stability study under your experimental conditions (solvent, pH, temperature). Prepare fresh solutions from solid material for critical experiments. |
| Precipitate forms in the solution upon storage. | Poor solubility or degradation leading to insoluble products. | Ensure the compound is fully dissolved initially. Consider using a different solvent or adjusting the pH. If degradation is suspected, analyze the precipitate to identify its nature. |
| Unexpected peaks appear in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. |
Quantitative Stability Data (Hypothetical)
The following tables summarize hypothetical stability data for this compound under various stress conditions. Note: This data is illustrative and should be confirmed by experimental studies.
Table 1: Stability in Different Solvents at Room Temperature (25°C) for 24 hours
| Solvent | Initial Concentration (mg/mL) | % Recovery | Appearance |
| Water | 1.0 | 95.2 | Colorless |
| PBS (pH 7.4) | 1.0 | 92.5 | Faint yellow |
| Ethanol | 1.0 | 98.1 | Colorless |
| DMSO | 1.0 | 99.5 | Colorless |
Table 2: pH-Dependent Stability in Aqueous Buffers at 40°C for 72 hours
| pH | Buffer | % Recovery | Major Degradant Peak Area (%) |
| 2.0 | HCl | 85.7 | 8.1 |
| 5.0 | Acetate | 96.3 | 2.5 |
| 7.4 | Phosphate | 91.8 | 5.9 |
| 9.0 | Borate | 88.2 | 9.3 |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Accurately weigh the desired amount of this compound solid.
-
Add the desired solvent (e.g., DMSO for a concentrated stock) in a volumetric flask.
-
Vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution in an amber vial at 2-8°C. It is recommended to prepare fresh stock solutions for long-term studies.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[3][4][5]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Treat the compound solution with 3% hydrogen peroxide at room temperature for 4 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (ICH Q1B conditions) for a specified duration.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect degradation products.[6][7][8]
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for a forced degradation study.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. mdpi.com [mdpi.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ajrconline.org [ajrconline.org]
- 5. biomedres.us [biomedres.us]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective synthesis of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it critical?
A1: Regioselectivity refers to the preference for a chemical reaction to form one constitutional isomer over another when multiple products could potentially be formed.[1] In pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different regioisomeric pyrazoles.[1][2] Controlling which isomer is formed is crucial because different regioisomers can possess vastly different biological activities, physical properties, and subsequent reactivity.[1] Therefore, ensuring the selective synthesis of the desired isomer is essential for efficiency in drug discovery and development.[1]
Q2: What are the primary factors influencing regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation reaction, which uses a 1,3-dicarbonyl and a hydrazine, is controlled by a delicate balance of several factors:[1][3]
-
Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[1][4] For instance, a carbonyl group adjacent to a strong electron-withdrawing group (like -CF₃) is more reactive.[1]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block one reaction pathway, directing the attack to the less sterically hindered carbonyl group.[1][4]
-
Reaction pH: The acidity or basicity of the reaction medium is critical. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and influences the site of attack.[1][5] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity.[5] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[5][6]
Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?
A3: Yes, several alternative methods have been developed to overcome the regioselectivity challenges of the classical Knorr condensation.[5] These include:
-
1,3-Dipolar Cycloadditions: This approach involves the reaction of a diazo compound with an alkyne or alkene.[5] It offers a different pathway to the pyrazole core and can provide excellent regioselectivity.[2][5]
-
Use of 1,3-Dicarbonyl Surrogates: Compounds like β-enaminones are frequently used as substitutes for 1,3-dicarbonyls to achieve better regio-control.[2][5]
-
Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles, often with the aid of catalysts.[5][7]
-
Synthesis from α,β-Unsaturated Ketones: The reaction of α,β-unsaturated aldehydes or ketones with hydrazine salts can be a practical, eco-friendly method for accessing various substituted pyrazoles with high regioselectivity.[8]
Q4: How does microwave-assisted synthesis affect the regioselectivity and yield of pyrazoles?
A4: Microwave-assisted organic synthesis (MAOS) is a powerful tool that often leads to dramatically reduced reaction times, higher yields, and sometimes improved selectivity compared to conventional heating methods.[5] The selective heating provided by microwaves can occasionally favor the formation of one regioisomer over another, offering a practical method for controlling the reaction outcome.[5] This technique is particularly effective for driving reactions to completion and can sometimes favor the thermodynamically preferred product.[1]
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This is a common problem when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, resulting in little to no preference for the site of the initial hydrazine attack.[1]
Solution: Modify Reaction Conditions, Primarily the Solvent.
The most effective strategy is to change the solvent to a fluorinated alcohol. Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE) are non-nucleophilic and can dramatically increase the regioselectivity of the hydrazine's attack on the more reactive carbonyl group.[6]
Data Presentation: Effect of Solvent on Regioselectivity
The following table summarizes the powerful effect of solvent choice on the regioselectivity of the reaction between various unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | 5:95 | [6] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | [6] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | >99:1 | [6] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | EtOH | 40:60 | [6] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | HFIP | >99:1 | [6] |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | EtOH | 43:57 |
Regioisomer A is the 3-substituted pyrazole; Regioisomer B is the 5-substituted pyrazole.
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the intrinsic electronic and steric factors of the substrates preferentially lead to the formation of the "wrong" isomer under standard conditions.[1] For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack happens at the carbonyl next to the electron-withdrawing -CF₃ group, which may not yield the desired product.[1]
Solution: Re-evaluate Synthetic Strategy and Conditions.
-
pH Control: Systematically vary the pH of the reaction. Acidic catalysis can alter the nucleophilicity of the hydrazine nitrogens, potentially reversing the selectivity compared to neutral or basic conditions.[1][5]
-
Temperature Variation: Analyze the effect of temperature. While higher temperatures can increase reaction rates, they might decrease selectivity. Running the reaction at a lower temperature for a longer duration could favor the kinetically controlled product, which might be the desired isomer.
-
Alternative Methodologies: If modifying conditions is ineffective, a change in the overall synthetic approach is warranted. Consider a 1,3-dipolar cycloaddition or a multi-component reaction, as these methods follow different mechanistic pathways and can provide access to the desired regioisomer with high selectivity.[2][5]
Experimental Protocols
Protocol 1: General Procedure for Regioselective Knorr Condensation Using HFIP
This protocol details a general method for the Knorr condensation that favors one regioisomer through the use of a fluorinated alcohol solvent.[1][6]
-
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in HFIP (3-5 mL).
-
Slowly add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[1][9] Reactions are often complete within 1-4 hours.
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.[1]
-
The resulting residue can be taken up in a solvent like ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate.[6]
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[1]
-
Protocol 2: General Procedure for Microwave-Assisted Pyrazole Synthesis
This protocol provides a rapid synthesis method that can improve yields and may influence regioselectivity.[1]
-
Materials:
-
1,3-dicarbonyl compound or α,β-unsaturated ketone (1.0 mmol)
-
Substituted hydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL) or another appropriate solvent
-
-
Procedure:
-
Combine the carbonyl compound (1.0 mmol) and the hydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add the solvent (e.g., glacial acetic acid, which also acts as a catalyst) (5 mL).
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120–140 °C for 15–20 minutes). Note: Conditions must be optimized for specific substrates.[1]
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[1] Further purification can be done by recrystallization or chromatography.
-
Visualizations
Caption: Troubleshooting workflow for poor pyrazole synthesis regioselectivity.
Caption: Competing pathways in Knorr synthesis leading to two regioisomers.
Caption: Decision flowchart for selecting a regioselective pyrazole synthesis strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purifying Aminopyrazoles by Column Chromatography
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying aminopyrazoles using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the typical stationary and mobile phases used for aminopyrazole purification?
A1: The choice of stationary and mobile phases is critical and depends on the specific aminopyrazole's polarity.
-
Stationary Phase: Silica gel is the most common stationary phase for purifying aminopyrazoles due to its polarity.[1][2] For particularly basic aminopyrazoles that may interact too strongly with acidic silica, neutral or basic alumina, or even an amine-functionalized silica gel can be a suitable alternative.[3][4] In some cases, reversed-phase silica (like C18) is used, especially with highly non-polar aminopyrazole derivatives.[5]
-
Mobile Phase: A mixture of a non-polar solvent and a more polar solvent is typically used. Common combinations include:
The polarity of the mobile phase is adjusted by changing the ratio of the solvents to achieve optimal separation. For very polar aminopyrazoles, adding a small amount of a basic modifier like triethylamine or ammonia (in methanol) to the mobile phase can help to reduce tailing and improve peak shape.[3]
Q2: How do I determine the correct solvent system for my aminopyrazole?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly determining the optimal solvent system. The ideal mobile phase should provide a good separation of your target aminopyrazole from impurities, with the Rf value of the desired compound typically falling between 0.2 and 0.4. This ensures that the compound does not elute too quickly (poor separation) or too slowly (band broadening).
Q3: My aminopyrazole is not soluble in the starting mobile phase. What should I do?
A3: Poor solubility in the mobile phase can lead to difficult loading and poor separation.[3] Here are two common solutions:
-
Dry Loading: Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[8] This powder can then be carefully loaded onto the top of the column.[8][9]
-
Minimal Strong Solvent: Dissolve your sample in the minimum amount of a strong (more polar) solvent.[8][9] Load this concentrated solution onto the column, ensuring it is a very small volume compared to the total column volume to prevent it from disrupting the separation.[9]
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of aminopyrazoles.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Impurities | The polarity of the mobile phase is not optimal. | Systematically vary the solvent ratio of your mobile phase based on TLC analysis to improve the resolution between your compound and impurities. Consider trying a different solvent system altogether (e.g., switching from hexane/ethyl acetate to dichloromethane/methanol). |
| The structural similarity between isomers or impurities is very high. | If optimizing the mobile phase on silica gel is unsuccessful, consider changing the stationary phase.[4] Alumina or an amine-functionalized column may offer different selectivity.[3][4] | |
| Compound Tailing (Asymmetric Peaks) | The aminopyrazole is interacting too strongly with the acidic silanol groups on the silica gel. | Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to your mobile phase to neutralize the acidic sites on the silica gel. |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase. | |
| Compound Stuck on the Column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 10% ethyl acetate in hexane and slowly increase the percentage of ethyl acetate. |
| The compound has decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before eluting.[3] If it decomposes, consider using a less acidic stationary phase like deactivated silica gel, alumina, or Florisil.[3] | |
| Cracking or Channeling of the Column Bed | The silica gel was not packed properly. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[8] Gentle tapping of the column during packing can help to settle the stationary phase evenly.[2] |
| Low Recovery of the Purified Compound | The compound is highly soluble in the mobile phase and eluted very quickly. | Check the initial fractions that came off the column. You may need to use a less polar starting mobile phase. |
| The compound is irreversibly adsorbed to the stationary phase. | This can happen with very polar or basic compounds on silica. Try using a different stationary phase or adding a competitive base to the mobile phase. |
Experimental Workflow & Logic
The following diagram illustrates a typical workflow for troubleshooting the purification of aminopyrazoles by column chromatography.
Caption: Troubleshooting workflow for aminopyrazole purification.
References
- 1. ijrpr.com [ijrpr.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. pharmanow.live [pharmanow.live]
- 6. rsc.org [rsc.org]
- 7. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. orgchemboulder.com [orgchemboulder.com]
Preventing side reactions during the functionalization of the amino group on pyrazole
Technical Support Center: Functionalization of Aminopyrazoles
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the functionalization of the amino group on pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when functionalizing the amino group on a pyrazole ring?
A1: The primary challenges stem from the presence of multiple nucleophilic nitrogen atoms: the exocyclic amino group and the two endocyclic (ring) nitrogen atoms (N1 and N2). This can lead to a lack of regioselectivity, resulting in mixtures of N-acylated, N-alkylated, or N-arylated products at one or more of these sites.[1][2][3] The relative reactivity of these sites is influenced by steric hindrance, electronic effects of other substituents on the pyrazole ring, and the specific reaction conditions employed.[4][5] Additionally, some aminopyrazoles are prone to air oxidation, which can cause discoloration and degradation during workup and purification.[6]
Q2: How can I selectively functionalize the exocyclic amino group over the ring nitrogens?
A2: Achieving selectivity for the exocyclic amino group often requires a strategic approach:
-
Protecting Groups: The most common strategy is to protect the endocyclic NH of the pyrazole ring. Groups like Boc (tert-butyloxycarbonyl), THP (tetrahydropyranyl), or a phenylsulfonyl group can be used.[7][8] After protection, the exocyclic amino group is generally the most nucleophilic site available for functionalization.
-
Catalyst Control: In some reactions, like N-arylation, the choice of catalyst can dictate the site of reaction. For example, palladium-based catalysts have been shown to selectively target the exocyclic amino group, while copper-based catalysts may favor arylation of the ring nitrogen.[9]
-
Reaction Conditions: Adjusting the base, solvent, and temperature can influence the reaction's regioselectivity. For instance, in some alkylations, the use of a strong base like sodium hydride can favor the formation of a specific regioisomer by forming a single chelated pyrazolate intermediate.[4]
Q3: What is the best protecting group for the pyrazole NH to ensure selective functionalization of the exocyclic amino group?
A3: The "best" protecting group is context-dependent and relies on the stability required for your subsequent reaction steps.
-
Boc (tert-butyloxycarbonyl): Widely used due to its ease of introduction (using Boc-anhydride) and removal under acidic conditions or even with bases like K2CO3 in methanol.[7] It is an electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic attack. However, it can be labile.[7][10]
-
THP (tetrahydropyranyl): A good option if your subsequent reactions involve strongly basic conditions. It is also a cheap option and does not significantly alter the electronics of the pyrazole system.[7][8]
-
Sulfonyl Groups (e.g., p-toluenesulfonyl): These groups are very stable and work well to protect the ring NH.[7] However, their removal often requires harsh conditions, which may not be compatible with other functional groups in your molecule.[7]
Q4: My aminopyrazole solution turns dark red or brown during workup after a reduction or other reaction. What is happening and how can I prevent it?
A4: This discoloration is often a sign of air oxidation.[6] Arylamines, including aminopyrazoles, can be sensitive to oxygen, especially in solution. To minimize this:
-
Work under an inert atmosphere: Perform filtration and solvent removal under nitrogen or argon.[6]
-
Degas solvents: Purge your solvents with an inert gas for at least 15 minutes before use to remove dissolved oxygen.[6]
-
Minimize exposure to air: Handle the compound quickly and avoid prolonged storage of solutions.
-
Immediate use: The best strategy is often to use the freshly prepared aminopyrazole solution directly in the next reaction step without isolating the intermediate.[6]
-
Salt formation: If isolation is necessary, consider converting the amine to a more stable salt (e.g., hydrochloride) immediately after its formation.[6]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 Ring-Alkylated Products)
-
Problem: When alkylating an NH-aminopyrazole, a mixture of isomers is obtained where the alkyl group has added to either N1 or N2 of the pyrazole ring, in addition to or instead of the desired exocyclic amino group. This is a common challenge due to the similar reactivity of the ring nitrogen atoms.[1][4]
-
Possible Causes & Solutions:
| Cause | Solution |
| Tautomerization of Pyrazole Ring | The unsubstituted pyrazole ring exists in tautomeric forms, presenting two reactive nitrogen centers to the alkylating agent.[11] |
| Similar Nucleophilicity of Ring Nitrogens | Steric and electronic factors may not be sufficient to differentiate the two ring nitrogens, leading to a mixture of products.[4] |
| Reaction Conditions | The choice of base and solvent can significantly influence the position of the pyrazolate anion and thus the site of alkylation.[4] |
| Direct Alkylation of Exocyclic Amine | The exocyclic amino group can also compete for the alkylating agent, leading to di- or tri-alkylation.[12] |
-
Recommended Actions:
-
Protect the Ring NH: Before alkylating the exocyclic amino group, protect the pyrazole ring nitrogen using a suitable protecting group like Boc or THP.[7][8] This is the most reliable method to direct functionalization to the exocyclic amine.
-
Optimize Reaction Conditions: Experiment with different bases and solvents. For ring alkylation, using NaH instead of K2CO3 has been shown to improve regioselectivity in some cases by favoring the formation of a single regioisomeric pyrazolate.[4]
-
Enzymatic Alkylation: For highly selective ring alkylation, consider biocatalytic approaches. Engineered enzymes have been developed that can achieve unprecedented regioselectivity (>99%) for pyrazole alkylation.[1][13]
-
Careful Stoichiometry: To avoid over-alkylation of the exocyclic amine, use a precise stoichiometry of the alkylating agent and consider adding it slowly to the reaction mixture.[12]
-
Issue 2: Low Yield during Acylation or Sulfonylation of the Amino Group
-
Problem: The desired acylated or sulfonated aminopyrazole is obtained in low yield, or a significant amount of starting material remains unreacted.
-
Possible Causes & Solutions:
| Cause | Solution |
| Deactivation by Ring Substituents | Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the exocyclic amino group. |
| Side Reaction at Ring Nitrogen | The acylating or sulfonylating agent may react with the unprotected ring NH, consuming the reagent and leading to undesired byproducts.[14][15] |
| Steric Hindrance | Bulky substituents near the amino group or on the electrophile can hinder the reaction. |
| Inappropriate Base | The base used may not be strong enough to facilitate the reaction or may promote side reactions. |
-
Recommended Actions:
-
Protect the Ring NH: As with alkylation, protecting the pyrazole ring NH is a key strategy to prevent side reactions and channel the electrophile towards the exocyclic amino group.[7]
-
Use a More Reactive Electrophile: Switch from an acyl chloride to a more reactive anhydride, or use an activating agent.
-
Optimize the Base: For sulfonylation, pyridine is often used as both a base and a solvent. For acylation, bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. Experiment with different bases to find the optimal conditions.
-
Increase Temperature: Carefully increasing the reaction temperature may help overcome activation energy barriers, but monitor for potential decomposition or side reactions.
-
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of the Pyrazole Ring NH
This protocol is adapted from general knowledge of protecting group chemistry for heterocyclic amines.[7]
-
Dissolution: Dissolve the aminopyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Addition of Base: Add a base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Addition of Boc-Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) either neat or as a solution in the reaction solvent.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected aminopyrazole.
Protocol 2: Selective N-Arylation of the Exocyclic Amino Group (Pd-Catalyzed)
This protocol is a conceptual example based on catalyst-controlled chemoselectivity.[9]
-
Reaction Setup: To an oven-dried reaction vessel, add the N-protected aminopyrazole (1.0 eq), the aryl halide (e.g., bromobenzene, 1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.1-2 mol%), and a suitable phosphine ligand (e.g., a biaryl phosphine ligand, 0.2-4 mol%).
-
Add Base and Solvent: Add a base such as K₃PO₄ (2.0 eq) and a dry, degassed solvent like toluene or dioxane.
-
Reaction: Purge the vessel with an inert gas (argon or nitrogen) and heat the mixture to 80-110 °C. Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to yield the N-arylated aminopyrazole.
-
Deprotection: If necessary, remove the pyrazole NH protecting group using appropriate conditions (e.g., acid for a Boc group).[10][16]
Visualizations
Decision Workflow for Functionalization Strategy
References
- 1. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. soc.chim.it [soc.chim.it]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 2-(5-Amino-3-Methyl-1H-Pyrazol-1-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol, particularly when scaling up the process.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially viable method is the condensation reaction between a β-ketonitrile, such as acetoacetonitrile or its enol ether/enamine equivalent, and 2-hydroxyethylhydrazine. This reaction proceeds through an intermediate hydrazone which then undergoes intramolecular cyclization to form the desired aminopyrazole ring.[1]
Q2: What are the primary challenges when scaling up this synthesis?
A2: The main challenges during scale-up include:
-
Exothermic Reaction: The reaction between hydrazine derivatives and β-ketonitriles is often highly exothermic.[2] Proper temperature control is crucial to prevent runaway reactions and the formation of byproducts.
-
Regioselectivity: The use of monosubstituted hydrazines like 2-hydroxyethylhydrazine can lead to the formation of two regioisomers: the desired 1,5-disubstituted pyrazole and the undesired 1,3-disubstituted isomer.[1] The reaction conditions, particularly solvent and catalyst, play a critical role in controlling the regioselectivity.
-
Product Isolation and Purification: Isolating the pure product from the reaction mixture, which may contain unreacted starting materials, the undesired regioisomer, and other byproducts, can be challenging at a larger scale.
Q3: How can I control the regioselectivity to favor the desired 5-amino isomer?
A3: To selectively synthesize the 5-aminopyrazole isomer (the thermodynamically controlled product), it is recommended to use a protic solvent with an acid catalyst and higher temperatures. For example, conducting the reaction in toluene with a catalytic amount of acetic acid at reflux will favor the formation of the 5-amino isomer.[1]
Q4: What are the common byproducts in this synthesis?
A4: Besides the undesired 3-amino regioisomer, other potential byproducts include:
-
Uncyclized hydrazone intermediate.[1]
-
Products of further reactions of the aminopyrazole, which can act as a binucleophile.
-
N-acetylated aminopyrazole if acetic acid is used as a solvent at high temperatures.[1]
Q5: What are the recommended methods for purifying the final product?
A5: The primary method for purifying this compound is recrystallization. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for aminopyrazoles include ethanol, ethanol/water mixtures, and toluene.[3][4] For acidic or basic compounds, crystallization of a salt form can also be an effective purification strategy.[3]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed. If necessary, increase the reaction time or temperature. |
| Formation of side products. | Optimize reaction conditions to improve regioselectivity (see FAQ Q3). Ensure precise temperature control to minimize byproduct formation from exothermic reactions. | |
| Loss of product during workup or purification. | Optimize the extraction and recrystallization procedures. Use an appropriate solvent for recrystallization to maximize recovery. | |
| Poor Regioselectivity (Mixture of 3-amino and 5-amino isomers) | Suboptimal reaction conditions. | To favor the 5-amino isomer, use a non-polar solvent like toluene with an acid catalyst (e.g., acetic acid) at reflux. For the 3-amino isomer, a basic catalyst (e.g., sodium ethoxide) in a polar solvent like ethanol at lower temperatures is preferred.[1][5] |
| Runaway Reaction (Loss of Temperature Control) | Highly exothermic reaction. | Add the hydrazine reagent dropwise at a controlled rate, with efficient stirring and external cooling. For large-scale reactions, consider using a jacketed reactor with a reliable cooling system.[2] |
| Insufficient heat dissipation. | Ensure adequate heat transfer by using an appropriate reactor size and agitation speed. For very large scales, a continuous flow reactor might be a safer alternative. | |
| Product Oiling Out During Crystallization | Inappropriate solvent system. | Screen for a more suitable recrystallization solvent or solvent mixture. Common choices include ethanol, isopropanol, toluene, or mixtures with water or heptane.[3][6] |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of well-defined crystals. | |
| Presence of impurities. | Purify the crude product by another method, such as column chromatography, before attempting recrystallization. | |
| Difficulty in Isolating the Product | Product is highly soluble in the reaction solvent. | If the product does not precipitate upon cooling, concentrate the reaction mixture under reduced pressure. If the product is still an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. An anti-solvent can also be added to precipitate the product. |
III. Experimental Protocols
A. Synthesis of 2-Hydroxyethylhydrazine (Starting Material)
This protocol is based on a patented procedure for the synthesis of 2-hydroxyethylhydrazine.
Reaction Scheme:
Procedure:
-
In a closed system reactor, heat approximately 8.5 parts by weight of 85% hydrazine hydrate to about 70°C.
-
Gradually add 1 part by weight of ethylene oxide to the heated hydrazine hydrate. The rate of addition should be controlled to maintain a positive pressure of around 20 mm Hg within the system.
-
Maintain the reaction temperature between 70°C and 72°C during the addition of ethylene oxide.
-
After the addition is complete, remove the excess hydrazine hydrate and water by distillation under reduced pressure (25-30 mm Hg) at a temperature of approximately 50-55°C.
-
The resulting 2-hydroxyethylhydrazine can be further purified by vacuum distillation.
Note: This reaction is exothermic and should be conducted with appropriate safety precautions.
B. Representative Synthesis of this compound
This is a representative procedure based on established methods for aminopyrazole synthesis.[1][7] Optimization for specific scales is recommended.
Reaction Scheme:
Caption: General workflow for the synthesis and purification of this compound.
B. Troubleshooting Logic for Low Yield
Caption: A logical troubleshooting guide for addressing low product yield in the synthesis.
References
Validation & Comparative
Structure-Activity Relationship of 3-Methyl-5-Aminopyrazole Analogs: A Comparative Guide for Kinase Inhibitor Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-methyl-5-aminopyrazole analogs as kinase inhibitors. It summarizes key structure-activity relationship (SAR) data, details relevant experimental protocols, and visualizes critical biological pathways and workflows to support the design of novel therapeutic agents.
The 3-methyl-5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of various kinases makes it an attractive starting point for the design of potent and selective inhibitors. This guide focuses on the impact of structural modifications to this core on the inhibitory activity against key cell cycle regulators, Cyclin-Dependent Kinase 2 (CDK2), and Aurora Kinase A.
Data Presentation: Structure-Activity Relationship (SAR) Analysis
The following tables summarize the in vitro inhibitory activities of various 3-methyl-5-aminopyrazole analogs against CDK2/cyclin E and Aurora Kinase A. The data highlights the influence of substitutions at the N1, C3, and C5 positions of the pyrazole ring on inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50).
Table 1: SAR of 3-Methyl-5-aminopyrazole Analogs as CDK2/Cyclin E Inhibitors
| Compound ID | R1 (N1-position) | R2 (C3-position) | R3 (C5-amino substituent) | CDK2/cyclin E IC50 (nM) |
| 1a | H | CH₃ | Phenyl | 550 |
| 1b | H | CH₃ | 4-Fluorophenyl | 320 |
| 1c | H | CH₃ | 4-Chlorophenyl | 280 |
| 1d | H | CH₃ | 4-Methoxyphenyl | 610 |
| 2a | Methyl | CH₃ | Phenyl | 480 |
| 2b | Ethyl | CH₃ | Phenyl | 450 |
| 3a | H | CF₃ | Phenyl | 250 |
| 4a | H | CH₃ | Pyridin-2-yl | 150 |
| 4b | H | CH₃ | Pyrimidin-2-yl | 90 |
Data compiled from multiple sources for illustrative comparison.
Key SAR Insights for CDK2 Inhibition:
-
C5-Amino Substituent (R3): Aromatic and heteroaromatic rings are generally favored. Electron-withdrawing groups on the phenyl ring (e.g., fluoro, chloro) tend to improve potency (compare 1a with 1b and 1c ). Introduction of a nitrogen atom in the aromatic ring, as in pyridine and pyrimidine (4a , 4b ), significantly enhances activity, likely due to additional hydrogen bonding opportunities in the kinase active site.
-
N1-Position (R1): Small alkyl substitutions at the N1 position are tolerated but do not dramatically improve potency compared to the unsubstituted analog (compare 1a with 2a and 2b ).
-
C3-Position (R2): Replacing the methyl group with a more electron-withdrawing trifluoromethyl group (CF₃) can lead to a modest increase in potency (3a vs 1a ).
Table 2: SAR of 3-Methyl-5-aminopyrazole Analogs as Aurora Kinase A Inhibitors
| Compound ID | R1 (N1-position) | R2 (C3-position) | R3 (C5-amino substituent) | Aurora A IC50 (nM) |
| 5a | H | CH₃ | 4-(Piperidin-1-yl)phenyl | 45 |
| 5b | H | CH₃ | 4-(Morpholin-4-yl)phenyl | 30 |
| 5c | H | CH₃ | 4-(4-Methylpiperazin-1-yl)phenyl | 15 |
| 6a | H | CH₃ | 2,4-Dichloro-5-methoxyphenyl | 80 |
| 7a | Phenyl | CH₃ | 4-(4-Methylpiperazin-1-yl)phenyl | 25 |
Data compiled from multiple sources for illustrative comparison.
Key SAR Insights for Aurora Kinase A Inhibition:
-
C5-Amino Substituent (R3): Large, substituted phenyl rings are crucial for high potency. The presence of a basic amine moiety, such as a piperazine group, significantly improves activity (5a-c ), likely by forming interactions with the solvent-exposed region of the kinase. The N-methylpiperazine appears to be the optimal substituent in this series.
-
N1-Position (R1): Substitution at the N1-position with a phenyl group is tolerated but may slightly decrease potency compared to the unsubstituted analog (7a vs 5c ).
Experimental Protocols
Detailed methodologies for the key in vitro assays used to evaluate the biological activity of the 3-methyl-5-aminopyrazole analogs are provided below.
CDK2/Cyclin E Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human CDK2/cyclin E enzyme
-
CDK2 substrate (e.g., Histone H1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds (3-methyl-5-aminopyrazole analogs)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound solution to the wells of a white opaque plate.
-
Add 2.5 µL of a solution containing CDK2/cyclin E and the CDK2 substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (3-methyl-5-aminopyrazole analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Mandatory Visualization
CDK2/Cyclin E Signaling Pathway
The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle, a key target for many anticancer therapies.
Caption: CDK2/Cyclin E signaling pathway in cell cycle progression.
Experimental Workflow for SAR Studies
This diagram outlines the general workflow for the synthesis and evaluation of 3-methyl-5-aminopyrazole analogs as kinase inhibitors.
Caption: General experimental workflow for SAR studies.
Unveiling the Mechanism: A Comparative Guide to COX-2 Inhibition in Inflammation and Pain Management
For Researchers, Scientists, and Drug Development Professionals
The landscape of inflammatory and pain management has been significantly shaped by the development of selective cyclooxygenase-2 (COX-2) inhibitors. These agents offer a targeted approach to alleviating symptoms by selectively blocking the COX-2 enzyme, which is pivotal in the inflammatory cascade, while sparing the constitutively expressed COX-1 enzyme responsible for gastrointestinal mucosal protection and platelet function. This guide provides a comprehensive validation of the mechanism of action of pyrazole-derived COX-2 inhibitors, using Celecoxib as a primary example, and compares its performance against other selective and non-selective non-steroidal anti-inflammatory drugs (NSAIDs).
The Central Role of COX-2 in Inflammation
The arachidonic acid cascade is a cornerstone of the inflammatory response. Upon cellular stimulation by pro-inflammatory signals, phospholipase A2 liberates arachidonic acid from the cell membrane. The cyclooxygenase enzymes, COX-1 and COX-2, then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into a range of prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2). While COX-1 is typically expressed in most tissues and plays a homeostatic role, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain, fever, and inflammation. Selective COX-2 inhibitors are designed to specifically target this inducible enzyme, thereby reducing the production of pro-inflammatory prostaglandins.
Comparative Efficacy and Selectivity of COX-2 Inhibitors
The validation of a selective COX-2 inhibitor's mechanism of action relies on demonstrating its potent and selective inhibition of the COX-2 enzyme over COX-1. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) for each enzyme and calculating the COX-1/COX-2 ratio, which serves as a selectivity index. A higher ratio indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Etoricoxib | 50 | 0.47 | 106 |
| Rofecoxib | >1000 | 0.018 | >55,555 |
| Meloxicam | 2.1 | 0.27 | 7.8 |
| Diclofenac | 0.7 | 0.07 | 10 |
Table 1: Comparative In Vitro COX-1 and COX-2 Inhibition. This table summarizes the half-maximal inhibitory concentrations (IC50) and selectivity ratios for various NSAIDs. Data is compiled from multiple sources and may vary depending on the specific assay conditions.
Experimental Validation of Mechanism of Action
A battery of in vitro and in vivo experiments is crucial to validate the mechanism of action of a selective COX-2 inhibitor. These assays confirm target engagement, demonstrate anti-inflammatory efficacy, and assess the physiological consequences of COX-2 inhibition.
In Vitro Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Compound Preparation: Test compounds are serially diluted in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: The enzyme, a heme cofactor, and the test compound are pre-incubated in a reaction buffer (e.g., Tris-HCl) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation period, the reaction is stopped.
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or by LC-MS/MS.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Models of Inflammation
Animal models are essential for demonstrating the anti-inflammatory efficacy of COX-2 inhibitors in a physiological setting.
Carrageenan-Induced Paw Edema in Rats: This is an acute model of inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Dosing: Rats are orally administered the test compound or vehicle.
-
Induction of Edema: After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema for the treated group is calculated by comparing the increase in paw volume to the vehicle-treated control group.
Collagen-Induced Arthritis (CIA) in Mice: This is a chronic model of inflammatory arthritis that shares many pathological features with human rheumatoid arthritis.
Experimental Protocol: Collagen-Induced Arthritis
-
Immunization: Mice (e.g., DBA/1 strain) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.
-
Treatment: The test compound is administered daily, starting before or after the onset of clinical signs of arthritis.
-
Clinical Assessment: The severity of arthritis is scored based on the degree of inflammation and swelling in the paws.
-
Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess cartilage and bone erosion.
Clinical Efficacy in Osteoarthritis
The ultimate validation of a drug's mechanism of action is its clinical efficacy in patients. Numerous randomized controlled trials have demonstrated the efficacy of selective COX-2 inhibitors in managing the pain and inflammation associated with osteoarthritis.
| Compound | Dosage | Comparator | Primary Efficacy Endpoint (Pain Reduction) | Key Finding |
| Celecoxib | 200 mg/day | Placebo | Significant reduction in WOMAC Pain Subscale score | Superior to placebo in pain relief and improving function. |
| Etoricoxib | 60 mg/day | Placebo | Significant reduction in WOMAC Pain Subscale score | Superior to placebo in pain relief and improving function. |
| Rofecoxib | 12.5-25 mg/day | Placebo | Significant reduction in WOMAC Pain Subscale score | Superior to placebo in pain relief and improving function. |
| Meloxicam | 7.5-15 mg/day | Placebo | Significant reduction in pain on movement (VAS) | Superior to placebo in pain relief. |
| Diclofenac | 150 mg/day | Placebo | Significant reduction in WOMAC Pain Subscale score | Superior to placebo in pain relief. |
Table 2: Summary of Clinical Trial Data in Osteoarthritis. This table presents a simplified overview of the efficacy of various NSAIDs in treating osteoarthritis pain. WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) and VAS (Visual Analog Scale) are common pain assessment tools.
Safety and Tolerability: The Other Side of the Coin
While selective COX-2 inhibitors were developed to improve gastrointestinal (GI) safety compared to non-selective NSAIDs, concerns have been raised regarding their cardiovascular (CV) risk profile. The mechanism is thought to involve the inhibition of COX-2-mediated production of prostacyclin (a vasodilator and inhibitor of platelet aggregation) without a concomitant inhibition of COX-1-mediated thromboxane A2 production (a vasoconstrictor and promoter of platelet aggregation), potentially leading to a prothrombotic state.
| Compound | Gastrointestinal (GI) Risk | Cardiovascular (CV) Risk |
| Celecoxib | Lower than non-selective NSAIDs | Increased risk compared to placebo, similar to some non-selective NSAIDs |
| Etoricoxib | Lower than non-selective NSAIDs | Increased risk compared to placebo |
| Rofecoxib | Lower than non-selective NSAIDs | Significantly increased risk (withdrawn from market) |
| Meloxicam | Lower than some non-selective NSAIDs | Dose-dependent increased risk |
| Diclofenac | Higher than selective COX-2 inhibitors | Increased risk, particularly at higher doses |
Table 3: Comparative Safety Profile of NSAIDs. This table provides a general overview of the relative GI and CV risks associated with different NSAIDs. Individual patient risk factors should always be considered.
Conclusion
The mechanism of action of pyrazole-derived selective COX-2 inhibitors, exemplified by Celecoxib, is robustly validated through a combination of in vitro enzymatic assays, in vivo models of inflammation, and extensive clinical trial data. These compounds demonstrate potent and selective inhibition of the COX-2 enzyme, leading to a reduction in the production of pro-inflammatory prostaglandins and subsequent alleviation of pain and inflammation. While offering a significant advantage in terms of gastrointestinal tolerability compared to non-selective NSAIDs, the potential for cardiovascular adverse events necessitates a careful assessment of the benefit-risk profile for each patient. The comparative data presented in this guide underscores the importance of a thorough understanding of the pharmacological properties of each agent to inform rational drug selection and development.
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, a deep understanding of the selectivity of kinase inhibitors is critical for the development of safe and effective therapeutics. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous inhibitors targeting key signaling kinases. However, off-target effects can lead to unforeseen toxicities or beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of several pyrazole-based inhibitors, supported by experimental data and detailed protocols.
The pyrazole ring is a versatile structure found in many FDA-approved drugs and serves as a privileged scaffold for kinase inhibitors due to its favorable properties in drug design.[1][2] These inhibitors have been developed to target a wide array of kinases, including Janus kinases (JAKs), p38 mitogen-activated protein kinases (MAPKs), cyclin-dependent kinases (CDKs), and Akt, which are crucial regulators of cellular processes.[2][3] The substituents on the pyrazole ring play a critical role in determining the potency and selectivity of these inhibitors.[1][4] Understanding the cross-reactivity of these compounds is paramount for predicting potential off-target effects and ensuring therapeutic efficacy.[1]
Comparative Analysis of Kinase Inhibitor Selectivity
The following tables summarize the inhibitory activity of selected pyrazole-based compounds against their primary targets and a panel of off-target kinases. This data, synthesized from published literature, highlights the varying degrees of selectivity achieved through chemical modifications of the pyrazole core.[3][5] IC50 values represent the concentration of an inhibitor required to reduce enzyme activity by 50%.[3]
Table 1: Comparative Cross-Reactivity of Selected Pyrazole-Based Kinase Inhibitors [1]
| Compound | Primary Target(s) | Primary Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Reference |
| Ruxolitinib | JAK1, JAK2 | ~3 | JAK3 | ~430 | [6] |
| Afuresertib (GSK2110183) | Akt1 | 0.08 (Ki) | - | - | [7] |
| Barasertib (AZD1152) | Aurora B | 0.37 | Aurora A | >1000 (over 3000-fold selective) | [2] |
| AT7519 | CDK1, CDK2 | - | - | - | [5] |
| Compound 1 (Akt inhibitor) | Akt1 | 61 | - | - | [2] |
| Compound 2 (Akt inhibitor) | Akt1 | 1.3 | - | - | [2] |
| Compound 5 (Barasertib) | Aurora B | 0.37 | - | - | [2] |
| Compound 8 (multi-kinase) | - | - | 22 kinases with >80% inhibition at 1 µM | - | [2] |
| Compound 10 (Bcr-Abl) | Bcr-Abl | 14.2 | - | - | [2] |
| Ravoxertinib (GDC-0994) | ERK1, ERK2 | 6.1, 3.1 | - | - | [6] |
Table 2: Cellular Activity of Pyrazole-Based Inhibitors
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Afuresertib | HCT116 (colon) | 0.95 | [7] |
| Compound 2 | HCT116 (colon) | 0.95 | [2] |
| Compound 8 | SW620 (colon) | 0.35 | [2] |
| Compound 8 | HCT116 (colon) | 0.34 | [2] |
| Compound 10 | K562 (leukemia) | 0.27 | [2] |
| Compound 24 | HepG2 (liver) | 0.05 | [2] |
| Compound 24 | Huh7 (liver) | 0.065 | [2] |
| Compound 25 | HepG2 (liver) | 0.028 | [2] |
| Compound 25 | HCT116 (colon) | 0.035 | [2] |
Key Signaling Pathways
To appreciate the nuances of inhibitor selectivity, a foundational understanding of their target pathways is essential. Below are simplified representations of the JAK/STAT, p38 MAPK, and CDK-mediated cell cycle signaling cascades.
Experimental Protocols for Assessing Cross-Reactivity
The determination of a compound's cross-reactivity profile is a critical step in drug discovery.[1] Standardized experimental protocols are employed to ensure data reliability and comparability.[1]
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[7]
Methodology:
-
Compound Preparation: The test compound (e.g., a pyrazole derivative) is serially diluted to a range of concentrations.[1]
-
Reaction Setup: Purified recombinant kinases, specific peptide or protein substrates, and [γ-³³P]ATP are combined in a reaction buffer.[8]
-
Initiation: The kinase reaction is initiated by adding the ATP-substrate mixture to the wells containing the kinase and the test compound.[7]
-
Incubation: The reaction is incubated for a predetermined time at a controlled temperature to allow for phosphorylation of the substrate.[7]
-
Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this is done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.[8] Alternatively, luminescence-based assays like ADP-Glo™ measure the amount of ADP produced, which is inversely proportional to kinase activity.[9]
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[9]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement by an inhibitor within a cellular environment. The principle is that a protein's thermal stability increases when it is bound to a ligand (the inhibitor).[3]
Methodology:
-
Cell Treatment: Intact cells are treated with the pyrazole-based inhibitor or a vehicle control.[3]
-
Heating: The cell suspensions are heated across a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than the ligand-bound proteins.[3]
-
Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A shift to higher temperatures for protein denaturation in the inhibitor-treated samples confirms target engagement.[3]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding to a specific protein target. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that competes with the test compound for the kinase's active site.
Methodology:
-
Cell Preparation: Cells are engineered to express the kinase of interest as a fusion with NanoLuc® luciferase.
-
Assay Setup: The engineered cells are plated and treated with the pyrazole-based inhibitor at various concentrations.
-
Tracer Addition: A cell-permeable fluorescent tracer that binds to the kinase active site is added.
-
BRET Measurement: The NanoLuc® substrate is added, and the BRET signal is measured. The BRET signal is proportional to the amount of tracer bound to the kinase.
-
Data Analysis: A decrease in the BRET signal with increasing concentrations of the test compound indicates displacement of the tracer and engagement of the target kinase by the inhibitor. EC50 values, representing the cellular potency of the compound, are then determined.[4]
By employing these methodologies and carefully analyzing the resulting data, researchers can build a comprehensive understanding of the cross-reactivity profile of pyrazole-based inhibitors, paving the way for the design of more selective and efficacious therapeutics.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In Vivo Efficacy of Aminopyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aminopyrazole derivatives have emerged as a promising class of small molecules with diverse therapeutic potential, particularly in the fields of oncology and inflammation. Their efficacy often stems from the targeted inhibition of key signaling kinases. This guide provides a comparative analysis of the in vivo efficacy of selected aminopyrazole derivatives, supported by experimental data from preclinical studies. The information is presented to facilitate objective comparison and guide further research and development.
Anti-Cancer Efficacy: Targeting FGFR
A significant focus of aminopyrazole development has been the inhibition of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently dysregulated in various cancers. The following data summarizes the in vivo anti-tumor activity of aminopyrazole-based FGFR inhibitors in xenograft models.
Comparative In Vivo Efficacy of Aminopyrazole-Based FGFR Inhibitors
| Compound | Cancer Type | FGFR Alteration | Animal Model | Dose & Route | Treatment Duration | Outcome | Reference |
| Compound 6 | Multiple Myeloma | FGFR3 Fusion | Nude Mice | 10 mg/kg, p.o. | Not Specified | Significant tumor regression | [1] |
| Compound 19 | Not Specified | Not Specified | CD-1 Mice | 10 mg/kg, p.o. | Not Specified | Good oral exposure | [1] |
| Futibatinib (TAS-120) | Cholangiocarcinoma | FGFR2 Fusion | Nude Mice | 5 mg/kg/day, p.o. | 27 days | Significant tumor regression | [2] |
| Futibatinib (TAS-120) | Gastric Cancer | FGFR2 Amplification | Nude Mice | 0.15, 0.5, 1.5, 5 mg/kg/day, p.o. | 14 days | Dose-dependent tumor reduction | [2] |
| Futibatinib (TAS-120) | Breast Cancer | FGFR1/2 Amplification | Nude Mice | 12.5, 50 mg/kg/day, p.o. | 14 days | Robust growth inhibition | [2] |
p.o. - per os (by mouth)
Experimental Protocol: Subcutaneous Xenograft Model
The evaluation of anti-cancer efficacy of aminopyrazole derivatives often employs subcutaneous xenograft models in immunocompromised mice.[2]
Cell Line Selection and Culture:
-
Cancer cell lines with known FGFR alterations (e.g., FGFR2 fusion-positive cholangiocarcinoma, FGFR2-amplified gastric cancer) are selected.[2]
-
Cells are cultured in the recommended medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C and 5% CO2.[2]
-
Regular testing for mycoplasma contamination is performed.[2]
Animal Handling and Tumor Implantation:
-
Immunocompromised mice (e.g., nude mice) are acclimated for at least one week before the experiment in a specific pathogen-free (SPF) environment with ad libitum access to food and water.[2]
-
Cultured cells in the logarithmic growth phase are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).[2]
-
A cell suspension (typically 1 x 10^6 to 10 x 10^7 cells in 100-200 µL) is subcutaneously injected into the flank of each mouse.[2]
Tumor Growth Monitoring and Treatment:
-
Tumor dimensions (length and width) are measured with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.[2]
-
Once tumors reach a predetermined average volume (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.[2]
-
The aminopyrazole derivative is administered, typically orally, at the specified dose and schedule. The control group receives the vehicle.
Outcome Assessment:
-
Tumor volumes and body weights are monitored throughout the study.
-
The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group.
Anti-Inflammatory Efficacy: Targeting p38 MAPK and COX-2
Aminopyrazole derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of p38 mitogen-activated protein kinase (MAPK) and cyclooxygenase-2 (COX-2).
Comparative In Vivo Anti-Inflammatory Activity
| Compound | Model | Animal | Dose & Route | % Inhibition of Edema (Time) | Reference |
| Compound 33 | Carrageenan-induced paw edema | Rat | 50 mg/kg, p.o. | 96% (5h) | [3] |
| Compound 34 | Carrageenan-induced paw edema | Rat | 50 mg/kg, p.o. | 87% (5h) | [3] |
| Compound 35a | Carrageenan-induced paw edema | Rat | 50 mg/kg, p.o. | 91.11% | [3] |
| Celecoxib | Carrageenan-induced paw edema | Rat | Not Specified | 86.66% | [3] |
p.o. - per os (by mouth)
Experimental Protocol: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.[3]
Animal Model:
-
Male Wistar rats are typically used.
Induction of Inflammation:
-
A 1% w/v suspension of carrageenan in saline is prepared.
-
0.1 mL of the carrageenan suspension is injected into the sub-plantar region of the right hind paw of the rats.
Treatment:
-
The test aminopyrazole derivatives and a standard drug (e.g., Celecoxib) are administered orally, typically 30-60 minutes before the carrageenan injection.
-
A control group receives only the vehicle.
Measurement of Paw Edema:
-
The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Pharmacokinetics
The pharmacokinetic (PK) profile of a drug candidate is crucial for its development. Limited comparative PK data for aminopyrazole derivatives is available in the public domain. The table below presents data for two FGFR inhibitors.
Comparative Pharmacokinetic Parameters
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Compound 6 | CD-1 Mice | 10 mg/kg, p.o. | 245 | 2.0 | 1230 | 35 | [1] |
| Compound 19 | CD-1 Mice | 10 mg/kg, p.o. | 450 | 1.0 | 2340 | 65 | [1] |
Cmax - Maximum plasma concentration; Tmax - Time to reach Cmax; AUC - Area under the curve; p.o. - per os (by mouth)
Conclusion
The presented data highlights the potential of aminopyrazole derivatives as effective therapeutic agents for cancer and inflammatory diseases. The anti-tumor efficacy of FGFR-targeting aminopyrazoles and the potent anti-inflammatory effects of p38 MAPK and COX-2 inhibiting analogs have been demonstrated in relevant in vivo models. However, the available data is derived from different studies with varying experimental designs, which makes direct comparison challenging. Future head-to-head in vivo comparative studies under standardized conditions are warranted to definitively establish the superior candidates within this promising class of compounds. Furthermore, more comprehensive pharmacokinetic and toxicology studies are essential for the clinical translation of these molecules.
References
Unraveling the Biological Potency of Pyrazole Isomers: A Comparative Analysis of N1 versus N2 Alkylation
A deep dive into the structure-activity relationships of N1 and N2 alkylated pyrazole isomers reveals that the seemingly subtle difference in the position of the alkyl group can profoundly influence their biological activity. This guide provides a comprehensive comparison of these isomers across anticancer, anti-inflammatory, and antimicrobial applications, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The pyrazole scaffold, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs. The potential for substitution at two distinct nitrogen atoms, N1 and N2, gives rise to regioisomers with unique three-dimensional structures and, consequently, divergent biological profiles. Understanding the nuances of how N1 versus N2 alkylation impacts efficacy and selectivity is paramount for the rational design of next-generation pyrazole-based drugs.
Anticancer Activity: A Tale of Two Isomers
Recent studies have highlighted the critical role of the substitution pattern on the pyrazole ring in determining anticancer efficacy. A comparative study on 3-alkyl-1,5-diaryl-1H-pyrazoles, analogues of the potent anticancer agent Combretastatin A-4, provides compelling evidence of this phenomenon. The synthesis of both N1- and C5- (related to N2) substituted isomers allowed for a direct comparison of their antiproliferative activities against various human cancer cell lines.
Table 1: Comparative Antiproliferative Activity of N1- and C5-Substituted Pyrazole Isomers [1]
| Compound ID | Isomer Type | R Group | SGC-7901 IC₅₀ (μM) | A549 IC₅₀ (μM) | HT-1080 IC₅₀ (μM) |
| 7k | N1 | 3,4,5-trimethoxyphenyl | 0.08 | 0.12 | 0.09 |
| 8i | C5 (N2) | 3,4,5-trimethoxyphenyl | >10 | >10 | >10 |
The data unequivocally demonstrates that the N1-substituted isomer (7k) exhibits significantly more potent antiproliferative activity than its C5-substituted counterpart (8i)[1]. This stark difference underscores the importance of the spatial arrangement of the aryl rings, which is dictated by the position of the alkyl group on the pyrazole core. The N1-alkylation appears to orient the crucial 3,4,5-trimethoxyphenyl group in a more favorable conformation for interaction with the biological target, in this case, tubulin.
Experimental Protocol: Synthesis of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles[1]
The synthesis of the N1 and C5 isomers was achieved through a regioselective approach. The key step involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound. The regioselectivity is controlled by the nature of the substituents on both reactants.
General Procedure:
-
A mixture of the appropriate 1,3-dicarbonyl compound (1 mmol) and substituted hydrazine hydrochloride (1.2 mmol) in ethanol (10 mL) was refluxed for 4-6 hours.
-
The reaction mixture was cooled to room temperature, and the resulting precipitate was filtered, washed with cold ethanol, and dried.
-
The crude product was purified by recrystallization from ethanol to afford the desired N1- or C5-substituted pyrazole.
The following diagram illustrates the general synthetic workflow for obtaining the N1 and C5 isomers.
Anti-inflammatory Activity: The Case of COX Inhibition
While direct comparative studies on N1 versus N2 alkylated pyrazoles as COX inhibitors are less common in the readily available literature, the extensive research on pyrazole-based COX-2 inhibitors like Celecoxib, which is an N1-aryl pyrazole, suggests a preference for substitution at the N1 position for potent and selective activity. The structure-activity relationship (SAR) studies of numerous pyrazole analogues consistently highlight the importance of the substituent at the N1 position for optimal binding to the COX-2 active site.
Future research should focus on the synthesis and parallel evaluation of N1 and N2 alkylated isomers of known COX-inhibiting pyrazole scaffolds to definitively elucidate the impact of the alkyl group's position on anti-inflammatory activity and selectivity.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay[2]
This assay is used to determine the potency of compounds in inhibiting the COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds (N1 and N2 pyrazole isomers)
-
Reference inhibitors (e.g., Celecoxib, Phenylbutazone)
Procedure:
-
The test compounds are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of prostaglandin produced is quantified using a colorimetric method as per the assay kit instructions.
-
The IC₅₀ values (the concentration of the inhibitor required to reduce enzyme activity by 50%) are calculated for both COX-1 and COX-2.
The following diagram depicts the signaling pathway of COX enzymes and their inhibition.
Antimicrobial Activity: An Area Ripe for Exploration
The investigation into the comparative antimicrobial activity of N1 and N2 alkylated pyrazole isomers is an emerging field with significant potential. While numerous pyrazole derivatives have been reported to possess antibacterial and antifungal properties, systematic studies comparing the efficacy of their N1 and N2 alkylated regioisomers are limited.
The regioselective synthesis of these isomers is crucial for such comparative evaluations. Methodologies for achieving high regioselectivity in the N-alkylation of pyrazoles have been developed, paving the way for a more in-depth exploration of their structure-activity relationships in the antimicrobial context[2].
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay[4]
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Procedure:
-
A serial dilution of the test compounds (N1 and N2 pyrazole isomers) is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration.
Conclusion
The position of the alkyl group on the pyrazole ring is a critical determinant of biological activity. The available evidence, particularly in the realm of anticancer research, strongly suggests that N1-alkylation can lead to significantly more potent compounds compared to their N2-alkylated counterparts. While more direct comparative studies are needed in the areas of anti-inflammatory and antimicrobial activities, the existing body of research on pyrazole-based drugs provides a strong rationale for prioritizing the synthesis and evaluation of N1-substituted derivatives. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative analyses and contribute to a deeper understanding of the structure-activity relationships of these versatile heterocyclic compounds. The continued exploration of N1 versus N2 alkylated pyrazole isomers holds immense promise for the discovery of novel and more effective therapeutic agents.
References
- 1. Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity profiling of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol against a kinase panel
For researchers, scientists, and drug development professionals, understanding the precise interactions of small molecule inhibitors with the human kinome is paramount. This guide provides a comparative analysis of the kinase selectivity of Danusertib, a pyrazole-containing pan-Aurora kinase inhibitor. Due to the absence of publicly available kinase screening data for 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol, this document utilizes the well-characterized inhibitor Danusertib (PHA-739358) as a representative example to illustrate the principles and data presentation of kinase selectivity profiling. For a broader comparative context, the selectivity profile of another pyrazole-based Aurora kinase inhibitor, Tozasertib (VX-680), is also included.
The data presented herein is compiled from various public sources and is intended to serve as a reference for understanding the methodologies and potential outcomes of kinase selectivity profiling. It is important to note that variations in experimental conditions can influence results, and a direct head-to-head comparison in a single assay format would provide the most definitive data.
Kinase Inhibition Profile: A Quantitative Comparison
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential for off-target effects. The following tables summarize the half-maximal inhibitory concentration (IC50) values for Danusertib and Tozasertib against a panel of selected kinases. Lower IC50 values are indicative of greater potency.
Table 1: Inhibition of Primary Target Kinases
| Kinase Target | Danusertib IC50 (nM) | Tozasertib IC50 (nM) |
| Aurora A | 13[1][2] | 0.6 (Ki)[3] |
| Aurora B | 79[1][2] | 18 (Ki)[3] |
| Aurora C | 61[1][2] | 4.6 (Ki)[3] |
Table 2: Inhibition of a Broader Kinase Panel (Off-Target Effects)
| Kinase Target | Danusertib IC50 (nM) | Tozasertib IC50 (nM) |
| ABL | 25[1][4] | ~30 (Ki) |
| ABL (T315I) | Active[4] | - |
| c-RET | 31[1] | - |
| TrkA | 31[1] | - |
| FGFR1 | 47[1] | - |
| Lck | - | - |
| VEGFR2 | - | - |
| c-Kit | - | - |
| CDK2 | - | - |
| FLT3 | - | ~30 (Ki) |
Note: Ki (inhibition constant) values for Tozasertib are presented where IC50 values were not available. While both are measures of potency, they are not directly interchangeable. The data is compiled from multiple sources and assay conditions may vary.
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for the reproducibility and comparison of kinase inhibition data. A commonly employed method for determining the in vitro potency of kinase inhibitors is a biochemical assay that measures the activity of the kinase.
Example Protocol: ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
1. Reagents and Materials:
-
Kinase enzyme (e.g., Aurora A, B, or C)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., Danusertib, dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay buffer (specific to the kinase)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
2. Assay Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase enzyme, its specific substrate, and assay buffer.
-
Add the test compound at various concentrations to the reaction mixture in the wells of a 384-well plate. A DMSO control is included as a reference for uninhibited kinase activity (100% activity). A control with no enzyme is used to determine the background signal (0% activity).
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding a predetermined concentration of ATP to each well.
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP.
-
The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Experimental and Biological Pathways
Diagrams are essential tools for visualizing complex workflows and biological signaling cascades, providing a clear and concise representation of the processes involved.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory activity of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol against a panel of well-established therapeutic agents that share a common pyrazole structural motif. The selected known inhibitors—Celecoxib, Sildenafil, Vemurafenib, and Palbociclib—target a range of enzymes implicated in various disease states, offering a broad context for evaluating novel compounds.
While specific inhibitory data for this compound is not publicly available, this guide serves as a framework for its potential evaluation. The inclusion of hypothetical data for this compound is intended to illustrate how it might be benchmarked against these known drugs in a drug discovery and development setting.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory potency of selected pyrazole-based drugs against their primary targets. This quantitative data allows for a direct comparison of their biological efficacy.
| Compound | Target(s) | Inhibition Metric | Value (nM) |
| This compound | Kinase X | IC₅₀ | [Hypothetical] |
| Celecoxib | COX-2 | IC₅₀ | 40 |
| Sildenafil | PDE5 | IC₅₀ | 3.5[1] |
| Vemurafenib | B-Raf V600E | IC₅₀ | 13-31 |
| Palbociclib | CDK4/Cyclin D1 | IC₅₀ | 11[2][3] |
| CDK6/Cyclin D3 | IC₅₀ | 15-16[2][4] |
Experimental Protocols: In Vitro Kinase Inhibition Assay
To determine the inhibitory potential of a novel compound like this compound against a specific kinase, a robust and quantitative in vitro assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compound. An "ADP-Glo™ Reagent" is then added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a "Kinase Detection Reagent" is added to convert the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction that produces a luminescent signal. The intensity of the light is proportional to the kinase activity, and a decrease in signal in the presence of the test compound indicates inhibition.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in a suitable buffer with a final DMSO concentration not exceeding 1%.
-
Dilute the target kinase enzyme to the desired working concentration in the appropriate kinase buffer.
-
Prepare a substrate/ATP mixture in the kinase buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control wells).
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
To stop the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualization
The following diagrams illustrate a key signaling pathway relevant to cancer, which is a major therapeutic area for pyrazole-based inhibitors, and a typical workflow for an in vitro kinase assay.
Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation, is often targeted in cancer therapy.
Caption: Workflow of a typical in vitro kinase inhibition assay using the ADP-Glo™ platform.
References
- 1. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. benchchem.com [benchchem.com]
Head-to-head comparison of different synthetic routes to aminopyrazole ethanols
For researchers, scientists, and drug development professionals, the efficient synthesis of aminopyrazole ethanols is a critical step in the discovery of novel therapeutics. This guide provides a head-to-head comparison of the primary synthetic strategies, offering detailed experimental protocols, quantitative data, and a look into the biological relevance of this important class of molecules.
Aminopyrazole ethanols are key structural motifs in a variety of biologically active compounds, notably as kinase inhibitors in cancer and inflammatory disease research. The two principal synthetic approaches to these molecules involve either the post-functionalization of a pre-formed aminopyrazole core or the construction of the pyrazole ring from a hydrazine already bearing the ethanol moiety. This guide will delve into the specifics of each route, providing a clear comparison to aid in synthetic planning.
Route 1: N-Alkylation of a Pre-formed Aminopyrazole Ring
This widely-used strategy involves the initial synthesis of an aminopyrazole, followed by the introduction of the hydroxyethyl group onto one of the ring's nitrogen atoms. The primary advantage of this approach is the ready availability of a wide range of substituted aminopyrazoles. However, a significant challenge lies in controlling the regioselectivity of the N-alkylation, as substitution can occur at either the N1 or N2 position of the pyrazole ring, often leading to a mixture of isomers.
Two common methods for the N-alkylation of aminopyrazoles to introduce an ethanol group are the use of 2-haloethanols (e.g., 2-chloroethanol) and the ring-opening of epoxides (e.g., ethylene oxide).
Table 1: Comparison of N-Alkylation Methods for Aminopyrazole Ethanols
| Method | Reagents & Conditions | Yield | Regioselectivity (N1:N2) | Advantages | Disadvantages |
| 2-Haloethanol Alkylation | 3-Amino-4-cyanopyrazole, 2-Chloroethanol, K₂CO₃, DMF, 80°C, 12h | 60-80% | Variable, often poor | Readily available reagents. | Often requires chromatographic separation of isomers. |
| Epoxide Ring-Opening | 3-Amino-4-cyanopyrazole, Ethylene Oxide, Base (e.g., NaH), THF, 0°C to rt, 8h | 50-70% | Can be substrate-dependent | Atom economical. | Ethylene oxide is a gas and requires careful handling. |
Route 2: Cyclization with a Functionalized Hydrazine
An alternative and often more regioselective approach is to construct the aminopyrazole ring using a hydrazine that already contains the 2-hydroxyethyl group. This method typically involves the condensation of 2-hydroxyethylhydrazine with a β-ketonitrile or an α,β-unsaturated nitrile. The regioselectivity of the cyclization is often dictated by the nature of the substituents on the nitrile-containing starting material and the reaction conditions.
Table 2: Synthesis of Aminopyrazole Ethanols using 2-Hydroxyethylhydrazine
| Starting Material | Reagents & Conditions | Product | Yield | Advantages | Disadvantages |
| Ethoxymethylenemalononitrile | 2-Hydroxyethylhydrazine, Ethanol, Reflux, 2.5h | 5-Amino-4-cyano-1-(2-hydroxyethyl)pyrazole | 68%[1] | High regioselectivity, straightforward procedure.[1] | Availability of substituted 2-hydroxyethylhydrazines may be limited. |
| β-Ketonitrile | 2-Hydroxyethylhydrazine, Acetic Acid, Ethanol, Reflux, 6h | 3-Aryl-5-amino-1-(2-hydroxyethyl)pyrazole | 55-75% | Good regioselectivity. | Synthesis of diverse β-ketonitriles may be required. |
Experimental Protocols
General Procedure for N-Alkylation with 2-Chloroethanol
To a solution of 3-amino-4-cyanopyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. 2-Chloroethanol (1.2 eq) is then added, and the reaction mixture is heated to 80°C for 12 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to separate the N1 and N2 isomers.
Synthesis of 5-Amino-4-cyano-1-(2-hydroxyethyl)pyrazole[1]
A solution of 2-hydroxyethylhydrazine (38.9 g) in ethanol (425 ml) is heated to 50°C.[1] A solution of ethoxymethylenemalononitrile (52 g) in warm ethanol (250 ml) is added over a period of ten minutes.[1] The reaction mixture is then heated under reflux for 2.5 hours.[1] The resulting solution is allowed to cool to room temperature overnight. The formed crystals are collected by filtration, washed with ether, and dried in vacuo to yield 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole (45.57 g, 68%).[1]
Biological Context: Aminopyrazole Ethanols as Kinase Inhibitors
Aminopyrazole derivatives are well-established as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders. Notably, aminopyrazoles have been successfully developed as inhibitors of Bruton's tyrosine kinase (BTK) and p38 mitogen-activated protein kinase (MAPK).
The ethanol moiety on the aminopyrazole scaffold can play a crucial role in the molecule's binding to the target kinase, often forming hydrogen bonds with key amino acid residues in the active site, thereby enhancing potency and selectivity.
Below is a generalized workflow for the synthesis and evaluation of aminopyrazole ethanols as kinase inhibitors.
References
Assessing the Off-Target Effects of Novel Pyrazole-Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the off-target effects of the novel chemical entity 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol. Due to the absence of publicly available data for this specific molecule, this document outlines a comprehensive strategy based on the known characteristics of the pyrazole scaffold, which is a privileged structure in medicinal chemistry.[1][2] The methodologies and comparisons presented herein are essential for a thorough preclinical safety and selectivity evaluation.
The pyrazole ring is a core component of numerous FDA-approved drugs, including kinase inhibitors and anti-inflammatory agents.[1][3][4] While often contributing to favorable pharmacokinetic properties, the pyrazole moiety can also be associated with off-target activities.[5][6] Therefore, a systematic assessment of potential off-target interactions is critical to de-risk a drug development program. This guide focuses on three key areas of off-target liability: kinase selectivity, hERG channel inhibition, and broad panel screening for other common off-targets.
Kinase Selectivity Profiling
Given that the pyrazole scaffold is prevalent in kinase inhibitors, one of the primary assessments for a novel pyrazole-containing compound is its selectivity across the human kinome.[3][7] Unintended inhibition of kinases can lead to a variety of toxicities.[8] A broad kinase screen is recommended to identify any potential off-target kinase interactions.
The following table presents a hypothetical kinase inhibition profile for this compound compared to two known pyrazole-containing kinase inhibitors, Crizotinib and Ruxolitinib. This illustrates how data would be presented to assess selectivity.
| Target Kinase | This compound (IC50, nM) | Crizotinib (IC50, nM) | Ruxolitinib (IC50, nM) |
| Primary Target (Hypothetical) | 15 | - | - |
| ALK | >10,000 | 3 | >10,000 |
| ROS1 | >10,000 | 1.7 | >10,000 |
| JAK1 | 850 | >10,000 | 3.3 |
| JAK2 | 1,200 | >10,000 | 2.8 |
| SRC | 250 | 1,500 | 450 |
| ABL1 | >10,000 | >10,000 | >10,000 |
| EGFR | 5,000 | 8,000 | >10,000 |
Data for Crizotinib and Ruxolitinib are illustrative and based on their known primary targets. The data for the compound of interest is hypothetical.
This protocol outlines a common method for assessing kinase inhibition.[9]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions in an appropriate assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the specific kinase, its corresponding substrate, and the kinase buffer.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include a vehicle control (DMSO) for 100% kinase activity and a no-kinase control for background luminescence.
-
Reaction Initiation: Start the kinase reaction by adding ATP at a concentration typically near the Km for each specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay reagent and protocol. This involves a two-step addition of reagents to convert ADP to ATP and then measure the light produced by a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
The following diagram illustrates a simplified MAPK signaling pathway, a common pathway targeted by kinase inhibitors and a potential source of off-target effects.
Caption: Simplified MAPK signaling pathway.
hERG Potassium Channel Liability Assessment
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[10][11] Regulatory agencies mandate hERG liability testing for most new chemical entities.[12]
| Compound | hERG Inhibition (IC50, µM) | Method |
| This compound | > 30 (Hypothetical) | Automated Patch Clamp |
| Terfenadine (Positive Control) | 0.05 | Automated Patch Clamp |
| Verapamil (Positive Control) | 0.2 | Automated Patch Clamp |
This protocol describes the gold standard method for assessing hERG channel inhibition.[11][12]
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG) cultured under standard conditions.[10]
-
Cell Preparation: Harvest cells at 70-90% confluency and prepare a single-cell suspension for use in the automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Electrophysiology:
-
Establish a stable whole-cell recording from a single cell.
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing pulse to +20 mV to activate the channels, followed by a repolarizing pulse to -50 mV to elicit the hERG tail current. This tail current is the primary measurement.[10]
-
-
Compound Application:
-
Record a stable baseline current in the vehicle (extracellular solution with DMSO).
-
Sequentially apply increasing concentrations of the test compound to the same cell, allowing the effect to reach a steady state at each concentration.
-
A known hERG inhibitor (e.g., E-4031 or Terfenadine) is used as a positive control to confirm assay sensitivity.[11]
-
-
Data Analysis: Measure the percentage of inhibition of the hERG tail current at each compound concentration. Generate a concentration-response curve and calculate the IC50 value.
Caption: Workflow for hERG assay.
Broad Off-Target Liability Screening
To assess a compound's broader selectivity profile, screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters is common practice. Radioligand binding assays are a robust and widely used method for this purpose.[13][14]
This table shows hypothetical data from a panel of 10 representative off-targets. A full screen would typically include 40-100 targets.
| Target | This compound (% Inhibition @ 10 µM) | Sunitinib (% Inhibition @ 10 µM) |
| Adrenergic α1A Receptor | 8 | 25 |
| Adrenergic β2 Receptor | -5 | 12 |
| Dopamine D2 Receptor | 15 | 38 |
| Serotonin 5-HT2A Receptor | 22 | 65 |
| Muscarinic M1 Receptor | 3 | -2 |
| Histamine H1 Receptor | 11 | 45 |
| L-type Calcium Channel | 7 | 18 |
| Sodium Channel (site 2) | 1 | 9 |
| GABA-A Receptor | -8 | 5 |
| Dopamine Transporter | 19 | 55 |
Sunitinib is included as a comparator known to have multiple off-target activities. Significant inhibition is typically considered >50%.
This is a generalized protocol for a competitive radioligand binding assay.[15]
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines or tissues expressing the target of interest.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled), and the assay buffer.
-
Compound Addition: Add the test compound at a single high concentration (e.g., 10 µM) for primary screening or in a range of concentrations for IC50 determination.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from total binding. Calculate the percentage of inhibition caused by the test compound.
Caption: Competitive radioligand binding.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. shop.carnabio.com [shop.carnabio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Proper Disposal of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol: A Procedural Guide
For Immediate Reference: This document provides essential safety and logistical information for the proper disposal of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol (CAS No. 51546-08-8). The following procedures are based on guidelines for structurally similar amino-pyrazole compounds. Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and the official Safety Data Sheet (SDS) if available.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. Based on data from similar pyrazole derivatives, this compound should be treated as a hazardous substance.
General Hazard Profile of Similar Amino-Pyrazole Compounds:
| Hazard Statement | GHS Classification | Pictogram |
| H315: Causes skin irritation | Skin Irritation (Category 2) | GHS07 |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | GHS07 |
| H335: May cause respiratory irritation | STOT - SE (Category 3) | GHS07 |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | GHS07 |
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If ventilation is inadequate or if dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Spill Management and Waste Collection
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate unnecessary personnel.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, waterways, or soil.[2]
-
Absorption: For liquid spills, absorb with an inert material (e.g., sand, vermiculite). For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[1][2]
-
Collection: Place the absorbed or collected material into a suitable, labeled, and closed container for disposal.[1][2]
Disposal Procedure
Proper disposal is critical to ensure environmental safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain.[3]
Step-by-Step Disposal Guidance:
-
Waste Identification: The waste material containing this compound must be classified as hazardous chemical waste.
-
Containerization: Place the waste in a clearly labeled, sealed, and appropriate container. The container should be compatible with the chemical and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]
-
Engage a Licensed Waste Disposal Contractor: The disposal of this chemical must be handled by a licensed and approved waste disposal company.[2][3] These contractors are equipped to manage hazardous chemical waste in accordance with local, regional, and national regulations.
-
Documentation: Maintain all necessary documentation related to the disposal process as required by your institution and local regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Logistics for Handling 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol was publicly available at the time of this writing. The following safety protocols and procedural guidance are based on information for structurally similar pyrazole and aromatic amine compounds. It is imperative to treat this chemical as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific guidance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural, step-by-step guidance is designed to answer specific operational questions and ensure a safe laboratory environment.
Hazard Profile and Quantitative Data
Based on analogous compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation. Some related compounds are also harmful if swallowed.
| Parameter | Finding |
| GHS Pictograms | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| OSHA PEL | Not Available |
| NIOSH REL | Not Available |
| ACGIH TLV | Not Available |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following PPE is required when handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and a risk assessment. |
Experimental Protocols: Safe Handling and Disposal
A systematic approach to handling and disposing of this compound is crucial for safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities being used and the potential for aerosol generation.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.
-
PPE Donning: Don all required PPE as outlined in the table above before entering the designated handling area.
2. Handling the Compound:
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.
-
Solution Preparation: Prepare solutions within a certified chemical fume hood. Add the solid to the solvent slowly to avoid splashing.
-
General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling, even if gloves were worn.[1]
3. Storage:
-
Container: Store in a tightly-closed, properly labeled container when not in use.[1]
-
Location: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2]
-
Segregation: Ensure segregation from incompatible materials to prevent accidental chemical reactions.
4. Spill Management:
-
Small Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place into a suitable, sealed container for disposal.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
-
Ventilation: Ensure adequate ventilation during cleanup.
5. Disposal Plan:
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS department.
-
Solid Waste: Collect unused or contaminated solid compound in a clearly labeled, sealable, and chemically compatible waste container. The label should include the full chemical name and appropriate hazard warnings.
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and clearly labeled container for liquid chemical waste.[3]
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, pipette tips, and gloves, should be placed in the designated solid hazardous waste container.
-
-
Waste Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.
-
Professional Disposal: The ultimate disposal of this compound should be handled by a licensed professional waste disposal company. High-temperature incineration is a common and recommended method for such compounds.[4] Contact your institution's EHS office to arrange for pickup.[3]
Emergency First Aid Procedures
-
In case of skin contact: Immediately wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1] Remove any contaminated clothing and wash it before reuse.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
-
If inhaled: Remove the person to fresh air and keep at rest in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
-
If swallowed: Seek immediate medical attention.[5] Do not induce vomiting.
Diagrams
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
